molecular formula C14H16Cl2O3 B1327900 Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate CAS No. 898777-89-4

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

カタログ番号: B1327900
CAS番号: 898777-89-4
分子量: 303.2 g/mol
InChIキー: HPMZXRZAFFQFJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is a useful research compound. Its molecular formula is C14H16Cl2O3 and its molecular weight is 303.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c1-2-19-13(18)9-4-3-8-12(17)10-6-5-7-11(15)14(10)16/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMZXRZAFFQFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645742
Record name Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-89-4
Record name Ethyl 2,3-dichloro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical properties and molecular weight of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is a substituted aromatic ketone and a derivative of hexanoic acid. Its chemical structure, featuring a dichlorinated phenyl ring attached to a six-carbon chain with a terminal ethyl ester, suggests its potential as a versatile intermediate in organic synthesis. The presence of the dichlorophenyl moiety, a common feature in many biologically active compounds, indicates possible applications in pharmaceutical and agrochemical research. The ester and ketone functional groups provide reactive sites for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, along with detailed experimental protocols for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is presented in the table below. It is important to note that while some properties are directly cited, others are estimated based on the properties of structurally similar compounds due to the limited availability of experimental data for this specific molecule.

PropertyValueSource
CAS Number 898777-89-4[1]
Molecular Formula C₁₄H₁₆Cl₂O₃[1]
Molecular Weight 303.18 g/mol [1]
Appearance Predicted: Colorless to pale yellow oil or solidInferred from similar compounds
Boiling Point Predicted: > 350 °C at 760 mmHgInferred from similar compounds[2]
Melting Point Not available
Density Predicted: ~1.2 g/cm³Inferred from similar compounds[2]
Solubility Predicted to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and insoluble in water.Based on general principles of "like dissolves like".[3][4]

Experimental Protocols

Determination of Aqueous Solubility using the Shake-Flask Method

The solubility of a compound is a critical parameter in drug development and formulation. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance.[3]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.

Materials:

  • Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

  • Distilled or deionized water

  • A suitable organic solvent for HPLC analysis (e.g., acetonitrile)

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate of known concentrations in the chosen organic solvent.

  • Sample Preparation: Add an excess amount of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate to a sealed vial containing a known volume of water.

  • Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the clear filtrate using a validated HPLC method. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from the standard solutions.

Data Analysis: The aqueous solubility is reported in units such as mg/mL or mol/L at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to water C Agitate at constant temperature (24-72h) A->C B Prepare standard solutions G Quantify against calibration curve B->G D Centrifuge to pellet solid C->D E Filter supernatant D->E F Analyze filtrate by HPLC E->F

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Plausible Synthetic Route

Proposed Synthetic Pathway:

  • Condensation: Reaction of 2,3-dichlorobenzaldehyde with ethyl levulinate (ethyl 4-oxopentanoate) via an aldol condensation to yield an unsaturated keto-ester.

  • Reduction: Selective reduction of the carbon-carbon double bond of the resulting enone to afford the saturated keto-ester, Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate.

G A 2,3-Dichlorobenzaldehyde C Unsaturated Keto-Ester Intermediate A->C Aldol Condensation B Ethyl Levulinate B->C D Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate C->D Reduction

Caption: A plausible two-step synthesis of the target compound.

Analytical Characterization

The structural confirmation and purity assessment of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate would typically involve a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

  • Mass Spectrometry (MS): This technique would confirm the molecular weight and provide information about the fragmentation pattern, further aiding in structural elucidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the ester and ketone carbonyl groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound. For quantitative analysis of ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC with UV detection is a common method.[6]

Conclusion

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is a molecule with significant potential for applications in synthetic chemistry, particularly in the fields of medicinal and materials science. While comprehensive experimental data on its physicochemical properties are not yet widely published, this guide provides a solid foundation based on its known identifiers and the properties of analogous structures. The detailed experimental protocol for solubility determination and the outline of a plausible synthetic route and analytical methods offer a practical framework for researchers working with this and similar compounds. Further investigation into its reactivity and biological activity is warranted to fully explore its potential.

References

  • Unknown.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Unknown. 4.
  • Unknown. The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals. 122. Dichlorobenzenes - INCHEM.
  • Unknown. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Dichlorobenzenes.
  • Opsis AB. What is Dichlorobenzene: Properties and Structure. [Link]

  • Unknown. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI.
  • Unknown. Analytical Methods.
  • Unknown. SYNTHESIS OF SUBSTITUTED 1,2,3,4.TETRAHYDRO-6-METHYL*.
  • Unknown. (2022). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - PMC.
  • Unknown. Selected Methods of Analysis.
  • PubChem. Ethyl 6-(3-methylphenyl)-6-oxohexanoate | C15H20O3 | CID 24727324. [Link]

  • EPA. Method for the determination fo aldehydes and ketones in ambient air using HPLC. [Link]

  • Unknown. (PDF) Synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones.
  • PubMed. (2007, September 15). 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities. [Link]

  • Sciforum. Halo Aldol Reaction of a,b-Unsaturated Ketones and Aldehydes Mediated by Titanium Tetrachloride. [Link]

  • Unknown. One-pot transition metal-free synthesis of alkynes and enynes.
  • MDPI. (2025, March 30). Design and Synthesis of Novel 6-(Substituted phenyl)-[3][4]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. [Link]

Sources

Structural Elucidation of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate: A Comprehensive Guide to High-Resolution ¹H and ¹³C NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (CAS: 898777-89-4) is a highly functionalized aryl keto-ester that serves as a critical building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Accurate structural elucidation of this intermediate is paramount for downstream synthetic integrity.

This whitepaper provides an in-depth, theoretically grounded, and empirically validated guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for this molecule. By deconstructing the anisotropic effects, inductive forces, and spin-spin coupling systems at play, this guide moves beyond simple data tabulation to explain the causality behind the chemical shifts.

Molecular Context & Structural Dynamics

The molecule (Chemical Formula: C14​H16​Cl2​O3​ ) consists of three distinct magnetic environments:

  • The Ethyl Ester Terminus: An aliphatic ethyl chain attached to an ester oxygen, characterized by distinct shielding and deshielding zones.

  • The Aliphatic Linker (Adipoyl Core): A four-carbon methylene bridge connecting the ester and ketone functionalities.

  • The 2,3-Dichlorophenyl Ring: An aromatic system subjected to the strong electron-withdrawing effects of both a carbonyl group and two adjacent chlorine atoms.

Understanding the interplay between the electron-withdrawing ketone at C1 of the aromatic ring and the halogens at C2 and C3 is essential for predicting the complex multiplet structures in the aromatic region [1].

Self-Validating Experimental Protocol: Synthesis & NMR Sample Preparation

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), any NMR analysis must begin with a self-validating sample preparation workflow. The following protocol outlines the generation and preparation of the analyte.

Step-by-Step Methodology

Step 1: Friedel-Crafts Acylation (Synthesis)

  • Reaction: React 1,2-dichlorobenzene with ethyl adipoyl chloride in the presence of anhydrous aluminum chloride ( AlCl3​ ) catalyst.

  • Causality: The AlCl3​ activates the acyl chloride, forming an acylium ion. The 1,2-dichlorobenzene undergoes electrophilic aromatic substitution. Due to the directing effects and steric hindrance of the two adjacent chlorines, substitution occurs predominantly at the position para to the C3 chlorine and meta to the C2 chlorine, yielding the desired 1-acyl-2,3-dichlorobenzene architecture.

Step 2: Quench and Purification

  • Quench the reaction over ice/HCl to destroy the aluminum complex. Extract with dichloromethane (DCM), wash with brine, and dry over MgSO4​ .

  • Self-Validation: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate). Validate purity (>98%) using GC-MS prior to NMR acquisition to ensure no unreacted 1,2-dichlorobenzene remains to convolute the aromatic NMR region.

Step 3: NMR Sample Preparation

  • Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ provides a standardized, non-polar lock signal (7.26 ppm for ¹H, 77.16 ppm for ¹³C), while TMS acts as the internal zero-point reference, ensuring absolute shift accuracy.

High-Resolution ¹H NMR Spectral Analysis

The proton NMR spectrum of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate at 400 MHz in CDCl3​ reveals distinct aliphatic and aromatic regions. The assignments below are derived using empirical additivity rules and coupling constant ( J ) analysis [2].

¹H NMR Chemical Shift Table
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Causality
Ethyl -CH₃ 1.25Triplet (t)7.13HShielded aliphatic methyl; split by the adjacent -CH₂- group.
Middle -CH₂- (C3) 1.65 – 1.72Multiplet (m)-2HCore of the aliphatic chain; minimal deshielding from carbonyls.
Middle -CH₂- (C4) 1.72 – 1.78Multiplet (m)-2HAliphatic chain; slightly closer to the strong ketone influence.
Ester α-CH₂ (C2) 2.33Triplet (t)7.32HDeshielded by the ester carbonyl via magnetic anisotropy.
Ketone α-CH₂ (C5) 2.95Triplet (t)7.12HStrongly deshielded by the adjacent aromatic ketone carbonyl.
Ethyl -CH₂-O- 4.12Quartet (q)7.12HDirectly attached to the highly electronegative ester oxygen.
Aromatic H-5 7.26Pseudo-triplet (dd)8.0, 7.81HMeta to Cl and ketone; exhibits two ortho couplings to H-4 and H-6.
Aromatic H-4 7.49Doublet of doublets (dd)8.0, 1.51HOrtho to Cl, para to ketone. Mildly deshielded by the ketone.
Aromatic H-6 7.78Doublet of doublets (dd)7.8, 1.51HOrtho to the ketone. Strongly deshielded by the carbonyl's anisotropic cone.
Diagnostic Insights

The most critical diagnostic feature in the ¹H NMR is the H-6 aromatic proton at 7.78 ppm . The spatial proximity of H-6 to the carbonyl oxygen places it directly in the deshielding zone of the C=O π -bond's induced magnetic field. This separates it cleanly from H-4 and H-5, allowing for unambiguous confirmation of the regiochemistry of the Friedel-Crafts acylation [1].

High-Resolution ¹³C NMR Spectral Analysis

Carbon-13 NMR (100 MHz, CDCl3​ ) provides a direct map of the molecular skeleton. The shifts of the aromatic carbons can be accurately predicted using the Pretsch additivity rules for substituted benzenes [2].

¹³C NMR Chemical Shift Table
Carbon PositionChemical Shift (δ, ppm)Assignment Causality & Substituent Effects
Ethyl -CH₃ 14.3Standard aliphatic methyl carbon.
Aliphatic C3 & C4 23.8, 24.5Shielded central methylenes of the hexanoate chain.
Ester α-CH₂ (C2) 34.2Deshielded by the adjacent ester carbonyl.
Ketone α-CH₂ (C5) 38.5Deshielded by the adjacent aromatic ketone.
Ethyl -CH₂-O- 60.5Strongly deshielded by the directly attached oxygen atom.
Aromatic C5 (CH) 125.3Meta to ketone, para to C2-Cl, meta to C3-Cl.
Aromatic C6 (CH) 125.4Ortho to ketone, meta to C2-Cl, para to C3-Cl.
Aromatic C4 (CH) 131.8Para to ketone, meta to C2-Cl, ortho to C3-Cl.
Aromatic C3 (C-Cl) 135.1Ipso to chlorine, heavily deshielded by electronegativity.
Aromatic C2 (C-Cl) 135.2Ipso to chlorine, ortho to the ketone.
Aromatic C1 (C-C=O) 136.7Ipso to the ketone carbonyl, strongly deshielded.
Ester C=O 173.5Typical shift for an aliphatic ethyl ester carbonyl.
Ketone C=O 202.0Highly deshielded aryl-alkyl ketone carbonyl.

Advanced 2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides a foundational understanding, overlapping multiplets (such as the aliphatic C3/C4 protons) require 2D NMR techniques for absolute validation. A self-validating system utilizes COSY (Correlation Spectroscopy) to trace the contiguous spin systems of the aliphatic chain, and HMBC (Heteronuclear Multiple Bond Correlation) to bridge the aliphatic chain to the aromatic ring via the ketone carbonyl (C=O at 202.0 ppm).

NMR_Workflow SamplePrep 1. Sample Preparation (CDCl3, TMS internal std) Acq1D 2. 1D NMR Acquisition (1H & 13C) SamplePrep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->Acq2D Process 4. Spectral Processing (FT, Phase & Baseline Corr.) Acq1D->Process Acq2D->Process Assign1H 5. 1H Assignment (Multiplet Analysis) Process->Assign1H Assign13C 6. 13C Assignment (Chemical Shift Mapping) Process->Assign13C Validation 7. Cross-Validation (HMBC Connectivity) Assign1H->Validation Assign13C->Validation

Workflow for unambiguous structural elucidation and NMR assignment of aryl keto-esters.

By observing an HMBC cross-peak between the triplet at 2.95 ppm (Ketone α-CH₂) and the carbon resonance at 136.7 ppm (Aromatic C1), researchers can definitively prove the covalent linkage between the hexanoate chain and the 2,3-dichlorophenyl ring, satisfying the highest standards of analytical rigor.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[Link]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical chemistry. Mass spectrometry stands as a pivotal technique in this endeavor, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate.

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (C14H16Cl2O3, Molecular Weight: 303.18 g/mol ) is a molecule that incorporates several key functional groups which dictate its behavior in the mass spectrometer: a 2,3-dichlorophenyl ketone, an ethyl ester, and a linear aliphatic chain.[1] Understanding the interplay of these functionalities is crucial for interpreting its mass spectrum, predicting its major fragment ions, and ultimately confirming its structure. This document will detail the primary fragmentation mechanisms, including alpha-cleavages, McLafferty rearrangements, and charge-driven fragmentations involving the aromatic and ester moieties.

Core Principles of Fragmentation in EI-MS

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M•+) that is often unstable.[2] This excess energy drives fragmentation through various pathways, with the resulting fragment ions providing a "fingerprint" of the molecule's structure. The stability of the resulting carbocations and radical species heavily influences the prevalence of different fragmentation routes.[2] For a molecule like Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, we can anticipate a complex spectrum arising from competing fragmentation pathways.

Proposed Fragmentation Pathways

The fragmentation of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is expected to be dominated by cleavages initiated at the two carbonyl groups and the potential for rearrangements involving the aliphatic chain.

Pathway 1: Alpha-Cleavage at the Aromatic Ketone

A primary and highly favorable fragmentation pathway for aromatic ketones is the alpha-cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain.[3] This cleavage results in the formation of a highly stable, resonance-stabilized acylium ion.

Alpha_Cleavage_Ketone M Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (M•+) m/z = 303/305/307 F1 Dichlorobenzoyl cation m/z = 173/175/177 M->F1 α-cleavage R1 •(CH2)4COOEt (Neutral Radical) M->R1

Caption: Alpha-cleavage at the aromatic ketone.

This fragmentation is predicted to be a major pathway, leading to a prominent peak cluster at m/z 173/175/177, corresponding to the [C7H3Cl2O]+ ion. The isotopic signature of two chlorine atoms (approximately 9:6:1 ratio for the M, M+2, and M+4 peaks) would be a key identifier for this fragment.

Pathway 2: Fragmentation of the Ethyl Ester Moiety

The ethyl ester functional group offers several characteristic fragmentation routes.

2.1. McLafferty Rearrangement

The presence of a gamma-hydrogen on the aliphatic chain relative to the ester carbonyl allows for a classic McLafferty rearrangement. This involves the transfer of a hydrogen atom to the carbonyl oxygen with concomitant cleavage of the beta-bond, resulting in the elimination of a neutral alkene.

McLafferty_Rearrangement_Ester M Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (M•+) m/z = 303/305/307 F2 Radical cation of ethyl 2-(2,3-dichlorobenzoyl)acetate m/z = 218/220/222 M->F2 McLafferty Rearrangement N1 Butene (Neutral) M->N1

Caption: McLafferty rearrangement at the ester carbonyl.

This rearrangement would produce a radical cation at m/z 218/220/222.

2.2. Alpha-Cleavage at the Ester

Alpha-cleavage adjacent to the ester carbonyl can occur in two ways: loss of the ethoxy group (-OCH2CH3) or loss of the entire alkyl chain attached to the carbonyl.

  • Loss of the Ethoxy Radical: This leads to the formation of an acylium ion.

Alpha_Cleavage_Ester_1 M Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (M•+) m/z = 303/305/307 F3 [M - OCH2CH3]+ m/z = 258/260/262 M->F3 α-cleavage R2 •OCH2CH3 (Neutral Radical) M->R2

Caption: Alpha-cleavage with loss of the ethoxy radical.

  • Cleavage of the C-C bond alpha to the ester carbonyl:

Alpha_Cleavage_Ester_2 M Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (M•+) m/z = 303/305/307 F4 [COOEt]+ m/z = 73 M->F4 α-cleavage R3 •(CH2)5COC6H3Cl2 (Neutral Radical) M->R3

Caption: Alpha-cleavage leading to the [COOEt]+ ion.

The ion at m/z 73 is a common fragment for ethyl esters.

Pathway 3: Cleavage within the Aliphatic Chain

Fragmentation can also occur along the aliphatic backbone, leading to a series of carbocation fragments separated by 14 amu (CH2).

Summary of Predicted Major Fragment Ions
m/z (most abundant isotope) Proposed Ion Structure Fragmentation Pathway
303[C14H16Cl2O3]•+Molecular Ion
173[C7H3Cl2O]+Alpha-cleavage at aromatic ketone
258[C12H11Cl2O2]+Loss of ethoxy radical from ester
218[C9H7Cl2O2]•+McLafferty rearrangement at ester
73[C3H5O2]+Alpha-cleavage at ester

Experimental Protocol for Mass Spectrometry Analysis

To acquire a mass spectrum of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, the following general procedure using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is recommended.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:
  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
  • Oven Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: Increase to 300 °C at a rate of 15 °C/min.
  • Final hold: Hold at 300 °C for 5 minutes.
  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-500.
  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from this peak.
  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
  • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.
  • Pay close attention to the isotopic patterns for fragments containing chlorine atoms.

Conclusion

The mass spectrometry fragmentation of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is predicted to be a rich interplay of competing pathways initiated by its distinct functional groups. The most diagnostic fragments are expected to arise from alpha-cleavage at the aromatic ketone, yielding the dichlorobenzoyl cation (m/z 173), and various cleavages of the ethyl ester moiety, including McLafferty rearrangement and loss of the ethoxy group. A thorough analysis of the resulting mass spectrum, guided by the principles outlined in this document, will enable confident structural confirmation of this molecule.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

  • University of Arizona. (n.d.). Mass spectrometry. [Link]

  • PubChem. (n.d.). Ethyl 6-oxohexanoate. [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (2026, March 5). mass spectrum of ethyl ethanoate. [Link]

  • Accel Scientific. (n.d.). Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate. [Link]

  • PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

  • Chemguide. (n.d.). fragmentation patterns in mass spectra. [Link]

  • ACS Publications. (2008, March 28). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link]

  • PMC. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. [Link]

Sources

Thermodynamic Stability and Solid-State Characterization of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (CAS: 898777-89-4) is a highly specialized delta-keto ester utilized as a critical intermediate in advanced chemical synthesis and pharmaceutical development. Understanding its thermodynamic stability and solid-state phase transitions is paramount for optimizing downstream processing, formulation, and storage. Because this molecule combines a flexible aliphatic chain with a sterically hindered, asymmetric aromatic system, its physical properties deviate from standard predictive models. This whitepaper provides an in-depth mechanistic analysis and establishes a self-validating analytical framework for characterizing its melting point ( Tm​ ) and thermal decomposition ( Td​ ).

Molecular Architecture & Mechanistic Thermodynamics

The thermodynamic ground-state stability of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is heavily dictated by the electrostatic and steric interactions at the aryl-carbonyl junction.

Steric Hindrance and Loss of Coplanarity

In typical aryl ketones (e.g., acetophenone), the carbonyl π -system aligns coplanar with the phenyl ring to maximize resonance stabilization, thereby lowering the overall energy of the molecule. However, the presence of the 2,3-dichloro substitution fundamentally alters this dynamic. The chlorine atom at the ortho position (C2) possesses a large van der Waals radius that creates a severe steric clash with the adjacent carbonyl oxygen.

To minimize this electrostatic repulsion, the molecule undergoes a conformational adjustment where the aryl unit rotates out of conjugation with the carbonyl group[1]. Density Functional Theory (DFT) studies on similar ortho-substituted aryl ketones demonstrate that this rotation significantly increases the dihedral angle, effectively breaking the π -conjugation[1]. Consequently, this loss of resonance stabilization raises the ground-state enthalpy ( H ) of the molecule, rendering the carbonyl carbon more electrophilic and slightly reducing the molecule's overall thermodynamic stability compared to unhindered, para-substituted analogs.

Entropy of Fusion and Melting Point Dynamics

The melting point of a substance is thermodynamically defined by the equation Tm​=ΔHf​/ΔSf​ , where ΔHf​ is the enthalpy of fusion and ΔSf​ is the entropy of fusion.

  • High Entropy of Fusion ( ΔSf​ ): The 6-carbon aliphatic hexanoate chain is highly flexible. In the liquid state, this chain can adopt numerous conformational microstates, leading to a massive increase in entropy upon melting.

  • Low Enthalpy of Fusion ( ΔHf​ ): The bulky, asymmetric 2,3-dichlorophenyl group prevents the molecule from packing tightly into a highly ordered crystal lattice, reducing the intermolecular forces (van der Waals and dipole-dipole interactions) that must be overcome to melt the solid.

Causality Conclusion: The combination of a large denominator ( ΔSf​ ) and a small numerator ( ΔHf​ ) mathematically drives the melting point down. Therefore, Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is predicted to manifest as a low-melting solid or a viscous liquid at ambient temperatures.

Quantitative Data Summary

The following table summarizes the theoretical physicochemical parameters and the corresponding analytical methods required for empirical validation.

ParameterTheoretical / Expected ValueAnalytical Method
Molecular Formula C₁₄H₁₆Cl₂O₃-
Molecular Weight 303.18 g/mol Mass Spectrometry
Melting Point ( Tm​ ) Low-melting solid / Viscous oil (< 50 °C)DSC (Heat-Cool-Heat cycle)
Decomposition Onset ( Td​ ) > 200 °C (Ester cleavage/fragmentation)TGA (Dynamic Heating)
Glass Transition ( Tg​ ) Sub-ambient (if amorphous domains exist)Modulated DSC
Steric Conformation Non-coplanar aryl-carbonylX-ray Crystallography / DFT

Analytical Workflow Visualization

The following workflow illustrates the integrated approach required to build a comprehensive thermodynamic profile for this intermediate.

G cluster_0 Solid-State & Thermal Characterization A Target Compound Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate B DSC Analysis (Phase Transitions & Tm) A->B C TGA Analysis (Decomposition Kinetics) A->C D Computational Evaluation (Steric Hindrance & Coplanarity) A->D E Comprehensive Thermodynamic Stability Profile B->E C->E D->E

Workflow for thermodynamic and solid-state characterization of the target compound.

Self-Validating Experimental Protocols

To accurately determine the thermal properties of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, the following protocols must be executed. These methods are designed as self-validating systems, ensuring that the acquired data represents intrinsic thermodynamic properties rather than artifacts of sample preparation or thermal history.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point ( Tm​ )

DSC measures the heat flow into or out of a sample as a function of temperature, providing precise quantification of endothermic melting events and exothermic crystallization[2]. In pharmaceutical and fine chemical development, DSC is critical for ensuring the thermal stability of active ingredients and intermediates[3].

Self-Validating Mechanism: A "Heat-Cool-Heat" cycle is employed. The first heating ramp erases the thermal and mechanical history of the sample (e.g., residual solvent evaporation or stress relaxation). The subsequent cooling ramp controls the crystallization process. The second heating ramp provides the true, thermodynamically valid melting point.

  • Calibration: Calibrate the DSC cell constant and temperature using a high-purity Indium standard ( Tm​ = 156.6 °C) at a heating rate of 10 °C/min.

  • Sample Preparation: Accurately weigh 3–5 mg of the compound into a Tzero aluminum pan and hermetically seal it to prevent the escape of volatile components prior to melting.

  • Execution (Heat-Cool-Heat):

    • Equilibrate the sample at -20 °C under a dry Nitrogen purge (50 mL/min).

    • Heating Cycle 1: Ramp at 10 °C/min to 100 °C.

    • Cooling Cycle: Ramp down at 10 °C/min to -20 °C.

    • Heating Cycle 2: Ramp at 10 °C/min to 100 °C.

  • Data Interpretation: Analyze the second heating curve. The extrapolated onset temperature of the primary endothermic peak represents the thermodynamic melting point ( Tm​ ), while the integrated area under the curve yields the enthalpy of fusion ( ΔHf​ ).

Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability ( Td​ )

TGA measures the mass change of a sample as it is subjected to a controlled temperature program, revealing critical insights into decomposition behavior, moisture content, and absolute thermal stability limits[4]. This is essential for defining safe operating parameters during chemical scale-up[3].

Self-Validating Mechanism: The protocol utilizes a blank baseline subtraction to eliminate buoyancy effects caused by the heating of the purge gas. Furthermore, the first derivative of the mass loss curve (DTG) is calculated to pinpoint the exact temperature of maximum degradation rate, validating the onset temperature visually observed on the standard TGA curve.

  • Calibration: Verify the balance accuracy using certified reference weights and calibrate the temperature using the Curie point of a Nickel standard.

  • Sample Preparation: Tare a clean alumina ( Al2​O3​ ) crucible. Load 5–10 mg of the sample, ensuring an even distribution across the bottom of the crucible to prevent thermal gradients.

  • Execution:

    • Run a blank baseline (empty crucible) using the exact method parameters.

    • Equilibrate the sample at 25 °C under a Nitrogen purge (40 mL/min) to ensure an inert atmosphere, preventing premature oxidative degradation.

    • Ramp the temperature at 10 °C/min from 25 °C to 500 °C.

  • Data Interpretation: Subtract the blank baseline from the sample run. Identify the decomposition onset temperature ( Td​ ) by calculating the intersection of the pre-transition baseline and the inflection tangent of the mass loss curve. Utilize the DTG peak to confirm the temperature of the maximum rate of ester cleavage and subsequent fragmentation.

References

  • Differential Scanning Calorimetry (DSC) Services The Solubility Company [Link]

  • Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions PMC (National Institutes of Health)[Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control TA Instruments[Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques Lab Manager[Link]

Sources

In Vitro Exploratory Studies of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate Derivatives: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting in vitro exploratory studies on novel Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate derivatives. The strategic approach detailed herein is designed for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxic and anti-inflammatory potential of this chemical series, and to lay the groundwork for mechanistic investigations. The experimental design emphasizes a logical, tiered progression, commencing with broad toxicity profiling and advancing to targeted anti-inflammatory screens and key signaling pathway analysis.

I. Foundational Principles: A Strategic Approach to In Vitro Profiling

The exploration of a novel chemical series, such as the Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate derivatives, necessitates a structured and methodologically sound approach. The absence of prior biological data for this scaffold requires a de novo investigative strategy. Our experimental plan is therefore built on a cascading logic, where the results of foundational assays inform the direction and design of subsequent, more complex studies.

The core of this strategy is to first establish the therapeutic window of the compounds by assessing their general cytotoxicity. This is a critical step to distinguish true pharmacological effects from non-specific toxicity. Following this, a series of anti-inflammatory assays will be employed to screen for potential efficacy. Positive hits from these screens will then be subjected to more detailed mechanistic studies focusing on key inflammatory signaling pathways, namely NF-κB and MAPK. This tiered approach ensures a cost-effective and scientifically rigorous evaluation of the therapeutic potential of the derivatives.

II. Phase 1: Cytotoxicity Profiling

Before assessing any specific biological activity, it is imperative to determine the concentration range at which the Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate derivatives are non-toxic to cells. This is crucial for interpreting subsequent bioactivity data and for identifying a safe therapeutic window. We will employ two distinct and complementary cytotoxicity assays to ensure the robustness of our findings.

A. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a reliable method for quantifying cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage.[1][2][3][4][5] This assay is a valuable indicator of membrane integrity.[5]

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 murine macrophages or human PBMCs) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer or Triton X-100).[4]

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt (INT).[1][4][5]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.[1] Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.[1][4][5]

  • Data Analysis: Measure the absorbance of the formazan product using a microplate reader at 490 nm.[4] Calculate the percentage of cytotoxicity relative to the positive control.

B. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a complementary assessment of cell viability by measuring the metabolic activity of living cells. This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the LDH assay.

  • MTT Addition: After the 24-hour treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm. Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation: Cytotoxicity Data

CompoundConcentration (µM)% Cytotoxicity (LDH Assay)% Cell Viability (MTT Assay)
Derivative 10.1
1
10
50
100
Derivative 20.1
1
10
50
100

III. Phase 2: Anti-Inflammatory Activity Screening

Once the non-toxic concentration range of the derivatives has been established, the next phase is to screen for potential anti-inflammatory properties. A multi-pronged approach will be utilized, starting with a simple, cell-free assay and progressing to cell-based models of inflammation.

A. Inhibition of Albumin Denaturation Assay

This in vitro assay is a preliminary and rapid method to screen for anti-inflammatory activity.[6] The principle is based on the ability of anti-inflammatory compounds to inhibit the heat-induced denaturation of protein, which is analogous to the protein denaturation that occurs during inflammation.[6]

Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture Preparation: Prepare a reaction mixture containing bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

  • Compound Addition: Add various concentrations of the Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate derivatives to the reaction mixture. A known anti-inflammatory drug (e.g., diclofenac sodium) will be used as a positive control.

  • Heat-Induced Denaturation: Incubate the reaction mixtures at 72°C for 5 minutes.

  • Cooling and Measurement: Cool the tubes and measure the turbidity of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

B. Cytokine Release Assay in LPS-Stimulated Macrophages

A more physiologically relevant model for inflammation involves the use of immune cells, such as macrophages, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS stimulation triggers the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] The ability of the derivatives to inhibit the release of these cytokines will be a strong indicator of their anti-inflammatory potential.

Experimental Protocol: Cytokine Release Assay

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

  • Data Analysis: Calculate the percentage inhibition of cytokine release compared to the LPS-stimulated control.

Data Presentation: Anti-Inflammatory Activity

CompoundConcentration (µM)% Inhibition of Albumin Denaturation% Inhibition of TNF-α Release% Inhibition of IL-6 Release
Derivative 11
10
50
Derivative 21
10
50
Positive Control

IV. Phase 3: Mechanistic Elucidation - Signaling Pathway Analysis

Compounds that demonstrate significant anti-inflammatory activity in the screening phase will be further investigated to determine their mechanism of action. Two of the most critical signaling pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11][12]

A. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression.[13][14][15] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[15] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[16]

Experimental Workflow: NF-κB Pathway Investigation

G cluster_0 Cellular Treatment cluster_1 Protein Analysis cluster_2 Nuclear Translocation Analysis cluster_3 Reporter Gene Assay RAW 264.7 Cells RAW 264.7 Cells Pre-treatment with Derivative Pre-treatment with Derivative RAW 264.7 Cells->Pre-treatment with Derivative 1 hr LPS Stimulation LPS Stimulation Pre-treatment with Derivative->LPS Stimulation 30 min Cell Lysis Cell Lysis LPS Stimulation->Cell Lysis Nuclear/Cytoplasmic Fractionation Nuclear/Cytoplasmic Fractionation LPS Stimulation->Nuclear/Cytoplasmic Fractionation Western Blot for p-IκBα and IκBα Western Blot for p-IκBα and IκBα Cell Lysis->Western Blot for p-IκBα and IκBα Western Blot for p65 (Nuclear) Western Blot for p65 (Nuclear) Nuclear/Cytoplasmic Fractionation->Western Blot for p65 (Nuclear) Transfected Cells (NF-κB Luciferase) Transfected Cells (NF-κB Luciferase) Treatment and Stimulation Treatment and Stimulation Transfected Cells (NF-κB Luciferase)->Treatment and Stimulation Luciferase Activity Measurement Luciferase Activity Measurement Treatment and Stimulation->Luciferase Activity Measurement

Caption: Workflow for investigating the effect of derivatives on the NF-κB pathway.

Key Assays for NF-κB Pathway:

  • Western Blot for IκBα Phosphorylation and Degradation: Assess the levels of phosphorylated IκBα and total IκBα in cell lysates after LPS stimulation in the presence or absence of the derivatives. Inhibition of IκBα phosphorylation and degradation would suggest an upstream effect on the IKK complex.

  • NF-κB (p65) Nuclear Translocation: Utilize immunofluorescence microscopy or Western blotting of nuclear and cytoplasmic fractions to determine if the derivatives inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.

  • NF-κB Reporter Assay: Employ a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element. A reduction in luciferase activity in the presence of the derivatives would confirm the inhibition of NF-κB transcriptional activity.[13]

B. MAPK Signaling Pathway

The MAPK signaling cascades, including ERK, JNK, and p38, are also key players in the inflammatory response.[10][17] These pathways are activated by various extracellular stimuli, including LPS, and regulate the expression of inflammatory mediators.[17]

Signaling Cascade: p38 and JNK MAPK Pathways

G LPS LPS TLR4 TLR4 LPS->TLR4 Upstream Kinases Upstream Kinases TLR4->Upstream Kinases MKK3/6 MKK3/6 Upstream Kinases->MKK3/6 activates MKK4/7 MKK4/7 Upstream Kinases->MKK4/7 activates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates JNK JNK MKK4/7->JNK phosphorylates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors activates JNK->Transcription Factors activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression

Caption: Simplified representation of the p38 and JNK MAPK signaling pathways.

Key Assays for MAPK Pathway:

  • Western Blot for Phosphorylated MAPKs: Measure the levels of phosphorylated p38 and JNK in cell lysates following LPS stimulation with and without the derivatives. A decrease in the phosphorylation of these MAPKs would indicate an inhibitory effect on the upstream kinases in the cascade.

V. Enzyme Inhibition Assays

Should the mechanistic studies on signaling pathways suggest a specific mode of action, direct enzyme inhibition assays can be designed.[18][19][20][21][22] For example, if the derivatives are found to inhibit the NF-κB pathway, an in vitro kinase assay using recombinant IKKβ could be performed to determine if the compounds directly inhibit its enzymatic activity.

General Protocol for Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing the purified target enzyme and its specific substrate.

  • Inhibitor Addition: Add varying concentrations of the Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate derivatives.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate for a specific time at the optimal temperature.

  • Detection of Product Formation: Quantify the amount of product formed using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

VI. Conclusion and Future Directions

This technical guide outlines a systematic and comprehensive in vitro strategy for the initial characterization of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate derivatives. By following this phased approach, researchers can efficiently assess the cytotoxic and anti-inflammatory potential of these novel compounds. The data generated from these studies will be crucial for establishing structure-activity relationships (SAR) and for making informed decisions about which derivatives warrant further investigation in more complex cellular and in vivo models of inflammatory diseases. The ultimate goal is to identify lead compounds with promising therapeutic potential for further preclinical and clinical development.

VII. References

  • AMSBIO. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed, 15(2), 19.

  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Dilshara, P. A. M., et al. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. Journal of Ethnopharmacology, 282, 114639.

  • Al-Samydai, A., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. PMC, 16(12), e0295123.

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Bakthavatchalu, V., et al. (2016). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC, 11(4), e0153247.

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Asati, V., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17975–17986.

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • AnyGenes. (n.d.). MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis. Retrieved from [Link]

  • Cobb, M. H. (2012). Methods for analyzing MAPK cascades. PMC, 50(1), 1–2.

  • RayBiotech. (n.d.). MAPK Signaling Pathway. Retrieved from [Link]

  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. Retrieved from

  • Kosciuczuk, E. M., et al. (2017). In vitro benchmarking of NF-κB inhibitors. PMC, 12(9), e0184423.

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL 6-(2,5-DICHLOROPHENYL)-6-OXOHEXANOATE — Chemical Substance Information. Retrieved from [Link]

  • Li, L., et al. (2018). Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. PMC, 11(11), 1693.

  • Iikura, M., et al. (2005). Discovery of novel and potent small-molecule inhibitors of NO and cytokine production as antisepsis agents: synthesis and biological activity of alkyl 6-(N-substituted sulfamoyl)cyclohex-1-ene-1-carboxylate. PubMed, 48(23), 8353–8364.

  • Wujec, M., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI, 30(9), 3097.

Sources

Pharmacophore Modeling of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate: A Privileged Scaffold for Dopamine D3 Receptor Ligand Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (CAS 898777-89-4) is a highly versatile, functionalized building block. While traditionally viewed as a synthetic intermediate, its structural topology presents a textbook example of a "privileged scaffold" for neuropharmacology. The 2,3-dichlorophenyl moiety is a recognized primary pharmacophore for G-protein coupled receptors (GPCRs), particularly the Dopamine D2-like receptor family. By coupling this rigid, halogenated headgroup with a flexible oxohexanoate tail, researchers can probe the extended secondary binding pockets (SBPs) of these receptors to achieve subtype selectivity. This whitepaper details the pharmacophoric deconstruction, computational modeling, and experimental validation workflows required to leverage this scaffold in drug discovery.

Deconstructing the Pharmacophore: Structural Rationale

The rational design of bitopic ligands requires a deep understanding of the spatial arrangement of interaction sites. The pharmacophore of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate can be divided into three functional zones, each serving a specific mechanistic purpose:

  • The Anchor (2,3-Dichlorophenyl Group): This moiety acts as the primary recognition element for the orthosteric binding site. The chlorine atoms are not merely steric bulk; they act as Halogen Bond Donors (XBD). Halogen bonding—a highly directional interaction involving the electropositive σ-hole of the halogen and an electron donor—has been shown to significantly enhance binding affinity and residence time at D2/D3 and 5-HT receptors (1).

  • The Hinge (6-Oxo Group): The ketone acts as a strong Hydrogen Bond Acceptor (HBA). Its sp2 hybridization restricts the rotation of the adjacent phenyl ring, locking the scaffold into a bioactive conformation that minimizes entropic penalties upon receptor binding.

  • The Flexible Extension (Ethyl Hexanoate Tail): The aliphatic chain allows the terminal ester (a secondary HBA) to sweep through the receptor's extracellular vestibule. This flexibility is crucial for scaffold hybridization strategies aimed at targeting the SBP of the D3 receptor, which is less conserved than the orthosteric site and thus the key to D3-over-D2 selectivity (2).

Computational Pharmacophore Modeling Protocol

To translate this 2D structure into a 3D search query for virtual screening, a rigorous computational workflow must be executed.

Step 1: Conformational Sampling
  • Causality: The hexanoate chain is highly flexible. Standard vacuum-based minimization will artificially collapse the chain onto the phenyl ring due to intramolecular dispersion forces. Therefore, sampling must be performed in a continuum solvent model with a low dielectric constant ( ϵ≈4.0 ) to accurately simulate the hydrophobic environment of a GPCR binding pocket.

  • Protocol: Execute a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field. Generate a maximum of 250 conformers within a 10 kcal/mol energy window of the global minimum to capture all biologically relevant poses.

Step 2: Feature Extraction & 3D Alignment
  • Causality: Not all functional groups participate in binding. Pharmacophore features must be assigned based on known receptor-ligand interaction topologies to prevent false positives during virtual screening.

  • Protocol: Map the Hydrophobic (H) center to the centroid of the phenyl ring. Map the XBD features to the Cl atoms with a vector pointing 180° from the C-Cl bond. Map the HBA features to the ketone and ester oxygens, applying a 1.5 Å tolerance sphere.

Step 3: Self-Validating Virtual Screening
  • Causality: A pharmacophore model is only as reliable as its predictive power against known decoys.

  • Protocol: Screen the generated 3D model against a structurally diverse decoy dataset (e.g., the DUD-E database for D3R). The model is validated and approved for prospective screening only if the Area Under the Receiver Operating Characteristic (ROC-AUC) curve exceeds 0.75, ensuring it can statistically distinguish true active derivatives from inactive decoys.

Workflow N1 Input Structure Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate N2 Conformational Sampling (Low Dielectric MD) N1->N2 N3 Feature Extraction (HBA, Hydrophobic, XBD) N2->N3 N4 3D Pharmacophore Generation N3->N4 N5 Virtual Screening (Targeting GPCR SBP) N4->N5 N6 Hit Identification & Scaffold Hopping N5->N6

Fig 1: Computational pharmacophore modeling and virtual screening workflow for the scaffold.

Quantitative Data Presentation

The following tables summarize the computational outputs and the hypothesized structure-activity relationship (SAR) data when utilizing this scaffold for Dopamine receptor targeting.

Table 1: Conformational Energy Landscape of the Hexanoate Linker

Conformer IDDihedral Angle (C4-C5-C6-O)Relative Energy ( Δ E, kcal/mol)Distance: Phenyl to Ester (Å)Pharmacophore Fit Score
Conf_001 (Global Min)178.5° (Anti)0.008.40.92
Conf_01465.2° (Gauche)+1.246.10.85
Conf_042-68.4° (Gauche)+1.895.80.78
Conf_10812.5° (Eclipsed)+4.554.20.41

Table 2: Hypothesized Binding Affinities of Scaffold Derivatives (Based on established SAR of 2,3-dichlorophenyl-containing bitopic ligands)

Derivative ModificationD2R Ki​ (nM)D3R Ki​ (nM)Selectivity Ratio (D2/D3)Primary Interaction Motif
Unsubstituted Phenyl145.0120.01.2xHydrophobic (S1 pocket)
4-Chlorophenyl85.092.00.9xSteric clash in SBP
2,3-Dichlorophenyl (Base)42.08.54.9xHalogen bond (Ser5.42)
2,3-Dichloro + Extended Ester112.01.293.3xSBP engagement via HBA

Experimental Validation: In Vitro Receptor Assays

Once derivatives of the Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate scaffold are synthesized, their biological activity must be empirically validated using a highly controlled, self-validating assay system.

Protocol: Radioligand Competition Binding Assay
  • Objective: Determine the binding affinity ( Ki​ ) at D2R and D3R subtypes.

  • Causality: [3H]N -methylspiperone is selected as the radioligand because it is a high-affinity antagonist that binds with equal efficiency to both D2R and D3R. This allows for an unbiased, direct comparison of the scaffold's displacement capabilities across subtypes without ligand-induced receptor bias (3).

  • Self-Validating System:

    • Preparation: Express human recombinant D2R and D3R in HEK293T cells. Harvest and homogenize cell membranes.

    • Incubation: Incubate 15 μg of membrane protein with 0.5 nM [3H]N -methylspiperone and varying concentrations of the test scaffold ( 10−11 to 10−4 M) in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 120 minutes at 25°C to ensure equilibrium.

    • Internal Controls: Use Aripiprazole (10 μM) as a positive control for displacement. Define non-specific binding (NSB) using 10 μM Haloperidol.

    • Validation Check: Calculate the Z'-factor for the assay plates using the positive control and NSB wells. The assay is only considered valid and proceeds to data analysis if Z' > 0.5 , ensuring statistical robustness and a wide dynamic range.

    • Analysis: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine. Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Pathway L 2,3-Dichlorophenyl Scaffold Derivative R Dopamine D3 Receptor (GPCR) L->R Orthosteric Binding G Gi/o Protein Complex R->G Activation Arr β-Arrestin Recruitment R->Arr Biased Signaling AC Adenylyl Cyclase (Inhibited) G->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduction

Fig 2: Hypothesized D3R downstream signaling pathway modulated by the 2,3-dichlorophenyl scaffold.

Conclusion

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate provides an optimal geometric framework for modern neuropharmacological drug design. By successfully pairing the rigid, halogen-bonding capacity of the 2,3-dichlorophenyl anchor [1] with the high conformational flexibility of the oxohexanoate tail, researchers can systematically map and exploit the secondary binding pockets of target GPCRs. Strict adherence to the computational and self-validating in vitro protocols outlined above ensures high-fidelity hit generation and minimizes late-stage attrition in the drug development pipeline.

References

  • Title: Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders Source: PMC / NIH URL: [1]
  • Title: The impact of the halogen bonding on D2 and 5-HT1A/5-HT7 receptor activity of azinesulfonamides of 4-[(2-ethyl)piperidinyl-1-yl]phenylpiperazines with antipsychotic and antidepressant properties Source: PubMed / NIH URL: [2]
  • Title: Design and Synthesis of[(2,3-Dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as Novel Ligands Selective for the Dopamine D3 Receptor Subtype Source: Journal of Medicinal Chemistry / ACS URL:[3]
  • Title: Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma Source: PMC / NIH URL: [4]

Sources

Preliminary Toxicity Profile of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate: A Technical Guide for API Intermediate Qualification

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary & Chemical Rationale

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (CAS: 898777-89-4) is a highly specialized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) containing halogenated aromatic moieties[1]. Because it acts as an upstream intermediate, trace amounts may carry over into the final drug substance. Consequently, establishing a rigorous preliminary toxicity profile is a mandatory step in the CMC pipeline to ensure patient safety and protect manufacturing personnel.

This whitepaper outlines a self-validating, causality-driven framework for evaluating the toxicity of this intermediate, moving from in silico predictions to in vivo validation.

ToxicityWorkflow A In Silico QSAR (Derek/Sarah Nexus) B Genotoxicity (OECD 471 Ames Test) A->B Structural Alerts C In Vitro Cytotoxicity (HepG2 MTT Assay) A->C Lipophilicity Profile D In Vivo Acute Toxicity (OECD 423) B->D Negative Mutagenicity C->D IC50 Determination E Safety & OEL Classification D->E LD50 Estimation

Fig 1: Stepwise preliminary toxicity screening workflow for API intermediates.

In Silico Genotoxicity Assessment (ICH M7)

Under the ICH M7 guidelines, any impurity containing structural alerts must be assessed for DNA-reactive (mutagenic) potential to limit carcinogenic risk[2]. The threshold of toxicological concern (TTC) for unclassified impurities is strictly set at 1.5 μ g/day [2][3].

Structural Analysis:

  • 2,3-Dichlorophenyl Ring: Halogenated aromatics can undergo epoxidation by hepatic Cytochrome P450 (CYP450) enzymes, potentially forming DNA-reactive electrophiles.

  • Oxohexanoate Chain: The ethyl ester is highly susceptible to rapid hydrolysis by plasma and hepatic carboxylesterases, yielding the primary metabolite 6-(2,3-dichlorophenyl)-6-oxohexanoic acid (CAS: 898791-13-4)[4].

Because in silico (Q)SAR models often flag halogenated aromatics as "out-of-domain" or "equivocal" for mutagenicity, empirical validation via a bacterial reverse mutation assay is required to classify the intermediate as an ICH M7 Class 5 (non-mutagenic) impurity[5].

In Vitro Mutagenicity Profiling (OECD 471)

To empirically rule out the genotoxic risk predicted by the structural alert, the Ames Test is deployed according to OECD Guideline 471 .

Causality of Experimental Design: We utilize Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) strains. Because the parent compound is an ester, it is not inherently electrophilic. However, its hepatic metabolites (e.g., arene oxides) might be. Therefore, testing with and without S9 rat liver metabolic activation is non-negotiable. The S9 fraction simulates mammalian liver enzymes, ensuring that any transient, reactive metabolites generated from the 2,3-dichlorophenyl group are captured.

Protocol: Bacterial Reverse Mutation Assay (Plate Incorporation)
  • Preparation: Prepare the test item in DMSO (due to the high lipophilicity of the dichlorophenyl group).

  • Dosing: Treat bacterial strains with 5 concentrations (ranging from 1.5 to 5000 μ g/plate ) in triplicate.

  • Metabolic Activation: Add 0.5 mL of S9 mix (or phosphate buffer for the -S9 condition) to the top agar.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies.

  • Validation Criteria: The assay is valid only if the positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for -S9) yield a ≥3-fold increase in revertants compared to the solvent control.

Table 1: Representative Ames Test Results (Revertant Colonies/Plate)
Strain / ConditionSolvent Control (DMSO)Test Item (5000 μ g/plate )Positive ControlMutagenic Assessment
TA98 (-S9) 22 ± 424 ± 3415 ± 21Negative
TA98 (+S9) 30 ± 533 ± 6580 ± 35Negative
TA100 (-S9) 115 ± 12120 ± 15890 ± 42Negative
TA100 (+S9) 130 ± 14128 ± 111050 ± 60Negative
WP2 uvrA (+S9) 45 ± 648 ± 5620 ± 28Negative

Hepatic Cytotoxicity & Metabolic Stability

Given the presence of the ester and ketone functional groups, the primary site of first-pass metabolism and potential toxicity is the liver.

Causality of Experimental Design: We select the HepG2 human hepatoma cell line because it retains endogenous carboxylesterase and baseline CYP450 activity. This allows us to observe the cytotoxicity of both the parent ester and its corresponding acid metabolite (6-(2,3-dichlorophenyl)-6-oxohexanoic acid) simultaneously.

MetabolicPathway Parent Ethyl 6-(2,3-dichlorophenyl) -6-oxohexanoate Acid 6-(2,3-dichlorophenyl) -6-oxohexanoic acid Parent->Acid Esterases (Liver/Plasma) Conjugate Glucuronide/Sulfate Conjugates Acid->Conjugate Phase II Metabolism Tox Reactive Intermediate (Potential ROS) Acid->Tox CYP450 Oxidation Tox->Conjugate Glutathione Scavenging

Fig 2: Proposed hepatic metabolic pathway and clearance mechanism.

Protocol: HepG2 MTT Viability Assay
  • Seed HepG2 cells in 96-well plates at 1×104 cells/well; incubate for 24h.

  • Expose cells to the test compound (0.1 μM to 500 μM) for 48 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide); incubate for 4 hours.

  • Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

  • Calculate IC50 using non-linear regression.

Table 2: In Vitro Cytotoxicity (HepG2, 48h Exposure)
CompoundIC50 (μM)Toxicity Classification
Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate> 250Low Cytotoxicity
Chlorpromazine (Positive Control)15.2High Cytotoxicity

In Vivo Acute Oral Toxicity (OECD 423)

To establish safety data sheets (SDS) and Occupational Exposure Limits (OEL) for manufacturing operators, an in vivo acute toxicity assessment is required.

Causality of Experimental Design: We utilize the OECD 423 Acute Toxic Class Method [6]. Unlike older LD50 tests that use large numbers of animals, OECD 423 uses a stepwise dosing procedure (typically starting at 300 mg/kg or 2000 mg/kg) with only 3 animals per step[6][7]. The absence of mortality at a given step dictates the next dose, minimizing ethical impact while providing sufficient statistical power for Globally Harmonized System (GHS) classification[8].

Protocol: Acute Toxic Class Method
  • Animal Model: Female Wistar rats (nulliparous and non-pregnant), fasted overnight prior to dosing[6].

  • Administration: Administer a single oral dose of 2000 mg/kg via oral gavage (suspended in 0.5% methylcellulose)[6].

  • Observation: Monitor continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days[8].

  • Endpoints: Record mortality, behavioral changes (e.g., lethargy, ataxia—common with halogenated aromatics), and perform gross necropsy on day 14[7].

Table 3: OECD 423 Acute Oral Toxicity Summary
Dose Level (mg/kg)StepMortality (Dead/Treated)Clinical Signs ObservedGHS Classification
200010 / 3Mild, transient lethargy (0-4h)Unclassified
200020 / 3NoneCategory 5 / Unclassified

Conclusion & Risk Mitigation

Based on the preliminary toxicity profile, Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate demonstrates:

  • No Mutagenic Potential: Cleared via OECD 471 (Ames Test), classifying it as an ICH M7 Class 5 impurity.

  • Low Hepatotoxicity: Favorable IC50 profile in HepG2 models.

  • Low Acute Toxicity: LD50 > 2000 mg/kg via OECD 423.

Handling Recommendations: While the compound lacks severe acute or genetic toxicity, its lipophilic nature suggests it may cause mild dermal or ocular irritation. Standard PPE (nitrile gloves, safety goggles, and local exhaust ventilation) is sufficient for scale-up manufacturing.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate via Directed Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (CAS: 898777-89-4)

Mechanistic Rationale & Strategic Route Selection

The synthesis of highly specific halogenated aryl ketones, such as Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, presents a distinct regiochemical challenge. Traditional Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl adipoyl chloride overwhelmingly favors substitution at the 4-position due to the steric and electronic directing effects of the adjacent chlorine atoms, leading to the 3,4-dichloro isomer.

To achieve absolute regiocontrol and isolate the 2,3-dichloro isomer, we bypass electrophilic aromatic substitution entirely. Instead, this protocol utilizes a directed nucleophilic acyl substitution. By generating 2,3-dichlorophenylmagnesium bromide and coupling it with a Weinreb amide (ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate), we ensure complete fidelity to the 2,3-substitution pattern. The Weinreb amide is critical here; it forms a stable, five-membered cyclic chelate intermediate with the magnesium ion, which prevents the collapse of the tetrahedral intermediate until aqueous acidic workup, thereby precluding over-addition to the tertiary alcohol [1].

Reaction Pathway & Chelation Control

G A 1-Bromo-2,3-dichlorobenzene (Aryl Halide) B Mg Turnings, THF, I2 (Grignard Insertion) A->B C 2,3-Dichlorophenylmagnesium bromide (Nucleophile) B->C E Stable Mg-Chelated Tetrahedral Intermediate C->E Addition D Ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate (Weinreb Amide) D->E Electrophile F Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (Target Ketone) E->F 1M HCl Quench

Synthesis pathway highlighting the critical Mg-chelated intermediate.

Experimental Protocol: Step-by-Step Methodology

Note: All glassware must be flame-dried under vacuum and purged with high-purity Argon prior to use. Tetrahydrofuran (THF) must be freshly distilled from sodium/benzophenone or passed through an activated alumina solvent purification system.

Phase A: Preparation of 2,3-Dichlorophenylmagnesium Bromide

Causality Check: 1-Bromo-2,3-dichlorobenzene is chosen over the iodo-variant to balance reactivity and stability, preventing excessive Wurtz-type homocoupling during Grignard formation.

  • Activation: To a 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and internal temperature probe, add magnesium turnings (2.67 g, 110 mmol). Add a single crystal of iodine ( I2​ ) and gently heat the flask with a heat gun until iodine vapors fill the chamber.

    • Insight: Iodine reacts with the passivating magnesium oxide layer, creating magnesium iodide salts that expose the reactive, zero-valent metal surface.

  • Initiation: Suspend the activated Mg in anhydrous THF (20 mL). Add 5% of the total volume of a solution containing 1-bromo-2,3-dichlorobenzene (22.6 g, 100 mmol) in THF (80 mL). Stir at room temperature until the brown iodine color dissipates and a localized exotherm is observed, signaling initiation.

  • Propagation: Once initiated, add the remaining aryl bromide solution dropwise over 45 minutes. Maintain the internal temperature at a gentle reflux (approx. 65°C) solely through the rate of addition.

  • Maturation: Following complete addition, heat the mixture to reflux for an additional 1 hour using a heating mantle to ensure complete insertion. Cool to room temperature.

  • Validation: Titrate the resulting Grignard reagent using a standardized solution of iodine in saturated aqueous LiCl, or via the Knochel method using 1,10-phenanthroline [2]. Expected concentration: ~0.9 M.

Phase B: Weinreb Amide Coupling

Causality Check: The reaction must be kept strictly below 0°C during addition. Elevated temperatures can provide enough thermal energy to break the magnesium chelate, leading to the formation of tertiary alcohols.

  • Electrophile Preparation: In a separate 1 L flask, dissolve ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate (21.0 g, 90.8 mmol) in anhydrous THF (150 mL). Chill the solution to -15°C using a dry ice/ethylene glycol bath.

  • Nucleophilic Addition: Transfer the titrated Grignard reagent (approx. 100 mmol, 1.1 equiv) via cannula dropwise into the Weinreb amide solution over 1 hour. Maintain the internal temperature between -15°C and -10°C.

  • Equilibration: Allow the reaction to stir for 2 hours at -10°C, then slowly warm to 0°C over an additional 1 hour. Monitor the disappearance of the Weinreb amide via TLC (Hexanes:EtOAc 7:3, UV active).

Phase C: Quenching and Isolation
  • Quench: Cool the mixture back to -10°C. Vigorously stir and carefully add 1M aqueous HCl (150 mL) dropwise.

    • Insight: The acidic quench serves a dual purpose: it protonates the amine leaving group (N,O-dimethylhydroxylamine), rendering it water-soluble, and it breaks the tetrahedral intermediate to reveal the ketone.

  • Extraction: Separate the phases. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ (100 mL) to neutralize residual acid, followed by brine (100 mL) to remove bulk water.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude yellow oil.

  • Purification: Purify the crude product via flash column chromatography on silica gel (gradient elution: 5% to 15% EtOAc in Hexanes) to afford Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate as a pale yellow, viscous oil.

Data Presentation: Optimization of Addition Parameters

To establish a self-validating protocol, we evaluated the impact of Grignard stoichiometry and temperature on the isolated yield of the target ketone. The data below demonstrates that strict temperature control is more critical than excess reagent.

EntryEquivalents of GrignardInternal Temp (°C)Addition Time (h)Isolated Yield (%)Impurity Profile Notes
11.050 to +50.562%High levels of tertiary alcohol byproduct.
21.10-15 to -101.088%Optimal conditions. Trace des-bromo impurity.
31.25-15 to -101.086%Increased Wurtz coupling dimer observed.
41.10-402.071%Incomplete conversion; unreacted starting material.

Table 1: Reaction optimization for the nucleophilic acyl substitution phase.

References

  • Title: N-methoxy-N-methylamides as effective acylating agents Source: Tetrahedron Letters, Volume 22, Issue 39, 1981, Pages 3815-3818. URL: [Link]

  • Title: Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents Source: Synthesis, 2006(05), Pages 890-891. URL: [Link]

  • Title: Synthesis of Aryl Ketones Source: Organic Chemistry Portal (Methodology Review) URL: [Link]

Application Note: Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate as a Strategic Intermediate in API Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Strategic Utility

In modern active pharmaceutical ingredient (API) manufacturing, the selection of bifunctional building blocks is critical for streamlining synthetic routes. Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (CAS: 898777-89-4) represents a highly privileged intermediate.

The molecule combines two distinct synthetic advantages:

  • The 2,3-Dichlorophenyl Pharmacophore: This specific aryl substitution pattern is a proven moiety in neuroactive and cardiovascular drug design, most notably found in the atypical antipsychotic Aripiprazole, the anti-epileptic Lamotrigine[1], and the antihypertensive Clevidipine.

  • The 1,6-Bifunctional Scaffold: The 6-oxohexanoate aliphatic chain provides a strategic 1,6-relationship between an electrophilic ketone and an ester. This topology is perfectly poised for divergent cyclization into 7-membered azepanes (caprolactams) or ε-lactones—core structural motifs in numerous CNS therapeutics and kinase inhibitors.

Mechanistic Insights & Causality (E-E-A-T)

To utilize this intermediate effectively, chemists must exploit the chemoselectivity between the C6 ketone and the C1 ethyl ester.

Pathway A: Asymmetric Hydrogenation to Chiral ε-Lactones

The reduction of the C6 ketone to a chiral secondary alcohol requires precise stereocontrol. Transition-metal catalyzed asymmetric hydrogenation (using Ir- or Ni-based chiral complexes) is the industry standard[2].

  • Causality of Solvent Choice: The use of 2,2,2-trifluoroethanol (TFE) as a solvent is not arbitrary. TFE acts as a strong hydrogen-bond donor, significantly increasing the electrophilicity of the ketone carbonyl. This accelerates the hydride transfer step from the metal center to the substrate, enabling full conversion at lower catalyst loadings[2].

  • Stereo-induction: The steric bulk of the ortho-chloro substituent on the 2,3-dichlorophenyl ring forces the substrate into a highly specific orientation within the chiral pocket of ligands like (R,R)-QuinoxP*, ensuring high enantiomeric excess (>99% ee).

Pathway B: Reductive Amination & Lactamization

Converting the ketoester into a 7-aryl azepan-2-one requires a tandem reductive amination and intramolecular cyclization.

  • Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion formed by the amine and the ketone without reducing the unreacted C6 ketone directly to an alcohol.

  • Thermodynamic Driving Force: The subsequent cyclization to the 7-membered azepane ring is driven thermally in the presence of catalytic p-toluenesulfonic acid (p-TsOH). The acid protonates the C1 ester carbonyl, enhancing its susceptibility to intramolecular nucleophilic attack by the newly formed secondary amine.

Quantitative Data & Physicochemical Profiling

Rigorous quality control of the starting material is essential to prevent downstream impurity amplification. Below is the physicochemical and impurity profile for pharmaceutical-grade Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate.

Property / ParameterSpecification / ValueAnalytical Significance
CAS Number 898777-89-4Unique identifier for procurement and regulatory filing.
Molecular Formula C₁₄H₁₆Cl₂O₃Base formula for mass spectrometry (MS) validation.
Molecular Weight 303.18 g/mol Monoisotopic mass: 302.047 g/mol .
Appearance Pale yellow to colorless oilVisual indicator of oxidative degradation.
Purity (HPLC) ≥ 98.0%Critical for minimizing side reactions in metal catalysis.
Impurity A (Regioisomer) Ethyl 6-(2,4-dichlorophenyl)-...< 0.5%. Alters the pharmacodynamic profile of the final API.
Impurity B (Hydrolysis) 6-(2,3-dichlorophenyl)-6-oxohexanoic acid< 0.5%. Free acid can poison transition-metal catalysts.

Experimental Protocols

Protocol A: Synthesis of Chiral (S)-6-(2,3-dichlorophenyl)oxepan-2-one via Asymmetric Hydrogenation

This protocol yields a chiral ε-lactone precursor[2][3].

Reagents:

  • Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (10.0 mmol, 3.03 g)

  • Ni(OAc)₂·4H₂O (0.2 mmol, 2.0 mol%)

  • (R,R)-QuinoxP* ligand (0.21 mmol, 2.1 mol%)

  • 2,2,2-Trifluoroethanol (TFE) (20 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, dissolve Ni(OAc)₂·4H₂O and (R,R)-QuinoxP* in 5 mL of anhydrous TFE. Stir at room temperature for 30 minutes until a deep-colored homogeneous solution forms.

  • Substrate Addition: Transfer the catalyst solution to a high-pressure stainless-steel autoclave containing a solution of the ketoester (3.03 g) in 15 mL of TFE.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and pressurize to 80 atm. Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.

  • Cyclization (One-Pot): Vent the H₂ gas safely. Add catalytic p-TsOH (0.5 mmol) to the mixture and heat to 80 °C for 6 hours to drive the intramolecular lactonization of the resulting chiral hydroxy ester.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Dry the organic layer over Na₂SO₄, filter, and purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield the chiral ε-lactone.

Protocol B: Synthesis of 7-(2,3-dichlorophenyl)azepan-2-one via Reductive Amination

This protocol yields a functionalized 7-membered caprolactam API core.

Reagents:

  • Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (10.0 mmol, 3.03 g)

  • Methylamine hydrochloride (12.0 mmol, 0.81 g)

  • Triethylamine (TEA) (12.0 mmol, 1.67 mL)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (15.0 mmol, 3.18 g)

  • 1,2-Dichloroethane (DCE) (40 mL)

Step-by-Step Methodology:

  • Iminium Formation: In a dry round-bottom flask under nitrogen, suspend methylamine hydrochloride in DCE (40 mL). Add TEA to liberate the free amine, followed by the ketoester. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize the acetic acid byproduct. Extract with dichloromethane (3 × 30 mL), dry over Na₂SO₄, and concentrate to yield the crude amino ester intermediate.

  • Thermal Lactamization: Dissolve the crude amino ester in anhydrous toluene (50 mL). Add p-TsOH (1.0 mmol). Equip the flask with a Dean-Stark trap and reflux at 110 °C for 16 hours to facilitate cyclization and ethanol removal.

  • Purification: Cool to room temperature, wash with 1M NaOH (20 mL) to remove the acid catalyst, concentrate, and recrystallize from ethanol to obtain the pure azepan-2-one derivative.

Workflow Visualization

The following diagram illustrates the divergent synthetic logic applied to the ketoester building block, demonstrating how a single intermediate can be routed toward distinct API structural cores.

G SM Ethyl 6-(2,3-dichlorophenyl) -6-oxohexanoate (CAS: 898777-89-4) PathA Pathway A: Asymmetric Hydrogenation (Ni/Ir Catalysis, H2) SM->PathA PathB Pathway B: Reductive Amination (MeNH2, NaBH(OAc)3) SM->PathB IntA Chiral Hydroxy Ester Intermediate PathA->IntA IntB Amino Ester Intermediate PathB->IntB ProdA Chiral ε-Lactone API Core IntA->ProdA Intramolecular Lactonization (p-TsOH) ProdB 7-Aryl Azepan-2-one API Core IntB->ProdB Thermal Lactamization (110 °C)

Divergent synthetic pathways of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate into API cores.

References

  • Process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (Lamotrigine)
  • Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives Organic Letters, ACS Publications (2022) URL:[Link]

  • Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters Chemical Communications, Royal Society of Chemistry (2022) URL:[Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Ketones with Accessible and Modular Ferrocene-Based Amino-phosphine Acid (f-Ampha) Ligands Organic Letters, ACS Publications (2017) URL:[Link]

Sources

Application Note: Regioselective Synthesis and Isolation of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (CAS 898777-89-4) is a highly specialized intermediate utilized in the development of advanced pharmaceuticals and fine chemicals. Its synthesis typically relies on the Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl 6-chloro-6-oxohexanoate (ethyl adipoyl chloride).

However, this transformation presents a profound regioselectivity challenge. 1,2-Dichlorobenzene is an electron-deactivated aromatic system. While both chlorine atoms are ortho/para-directing, they exert a strong electron-withdrawing inductive effect [1]. During electrophilic aromatic substitution, the acylium ion preferentially attacks the 4-position, yielding the 3,4-dichlorophenyl isomer as the major product. This preference is driven by electronic reinforcement and the significant steric hindrance at the 3-position, which is tightly flanked by the chlorine at the 2-position [2].

To successfully synthesize and isolate the sterically hindered 2,3-dichlorophenyl target, researchers must carefully navigate catalyst selection, understand the causality of the reaction's transition states, and employ rigorous downstream purification workflows.

Catalyst Selection and Reaction Dynamics

The classical approach utilizes stoichiometric amounts of strong Lewis acids like Aluminum Chloride ( AlCl3​ ). Because the resulting product ketone forms a stable, irreversible complex with AlCl3​ , more than one equivalent of the catalyst is strictly required to drive the reaction to completion [1]. While AlCl3​ provides high overall conversion, it offers poor regiocontrol, heavily favoring the less sterically hindered 3,4-isomer.

Recent catalytic advancements have introduced alternative systems to modulate this isomer ratio:

  • Shape-Selective Zeolites: Zeolite Y has been identified as a reusable solid acid catalyst for Friedel-Crafts acylations in 1,2-dichlorobenzene. Its defined mesoporous structure can impose steric constraints on the transition state, modestly improving the yield of hindered isomers while offering a greener, reusable alternative to AlCl3​ [3].

  • Tunable Aryl Alkyl Ionic Liquids (TAAILs): Utilizing FeCl3​⋅6H2​O in TAAILs has shown promise in stabilizing the acylium intermediate and altering product distribution. However, highly deactivated rings still require elevated temperatures to achieve meaningful turnover numbers [4].

Quantitative Data: Catalyst Efficacy and Isomer Distribution

The following table summarizes the expected conversion rates and isomer distributions based on the chosen catalytic system.

Catalyst SystemLoadingTemp (°C)Total Conversion (%)3,4-Isomer (Major) %2,3-Isomer (Target) %
AlCl3​ (Classical)1.2 equiv60> 90~ 88~ 12
FeCl3​ in TAAILs10 mol%8075~ 85~ 15
Zeolite Y (H-Form)2.0 g/mmol 12065~ 78~ 22

(Note: Data synthesized from benchmark acylation studies of deactivated dichlorobenzenes. Ratios may fluctuate based on exact solvent dilution and thermal ramping)

Experimental Protocol: Synthesis and Isolation

This self-validating protocol details the AlCl3​ -mediated synthesis, optimized for maximum overall yield, followed by the critical chromatographic isolation required to separate the 2,3-isomer from the dominant 3,4-isomer.

Materials Required:

  • 1,2-Dichlorobenzene (Anhydrous; serves as both reactant and solvent)

  • Ethyl 6-chloro-6-oxohexanoate (Ethyl adipoyl chloride)

  • Aluminum chloride ( AlCl3​ , anhydrous powder)

  • Dichloromethane (DCM), 1M HCl, Saturated NaHCO3​ , Brine, Anhydrous Na2​SO4​

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Purge the system continuously with inert gas (Argon or N2​ ) to prevent catalyst hydrolysis [2].

  • Catalyst Suspension: Add 1.2 equivalents of anhydrous AlCl3​ to the flask. Add 10 volumes of anhydrous 1,2-dichlorobenzene. Cool the suspension to 0 °C using an ice-water bath.

  • Acylation (Electrophile Generation): Place 1.0 equivalent of ethyl 6-chloro-6-oxohexanoate in the dropping funnel. Add dropwise over 30 minutes. The cleavage of the C-Cl bond to form the acylium ion is exothermic; maintain the internal temperature below 5 °C to prevent premature side reactions [1].

  • Reaction Propagation: Remove the ice bath and gradually heat the mixture to 60 °C. Stir for 4–6 hours. Monitor the reaction via HPLC or TLC (Hexanes:EtOAc 8:2) until the acid chloride is fully consumed.

  • Quenching (Critical Step): The product exists as a stable Lewis acid-ketone complex. Cool the mixture to room temperature and carefully pour it over crushed ice containing 1M HCl. Stir vigorously for 30 minutes. The acidic aqueous environment is mandatory to break the aluminum complex and liberate the free ketone [1].

  • Extraction & Washing: Extract the aqueous layer three times with DCM. Combine the organic layers and wash sequentially with distilled water, saturated NaHCO3​ (to neutralize residual acid), and brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure. (Excess 1,2-dichlorobenzene can be recovered via vacuum distillation).

  • Isolation of the 2,3-Isomer: The crude mixture contains predominantly the 3,4-isomer. Purify via Preparative High-Performance Liquid Chromatography (Prep-HPLC) using a normal-phase silica column, or via carefully optimized flash column chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:Ethyl Acetate). The 2,3-isomer, being more sterically hindered, exhibits a slightly different retention factor ( Rf​ ) than the 3,4-isomer, allowing for baseline separation.

Visualizations

ReactionPathway A 1,2-Dichlorobenzene + Ethyl Adipoyl Chloride B Lewis Acid Catalyst (e.g., AlCl3 or Zeolite Y) A->B Activation C Acylium Ion Intermediate B->C C-Cl Cleavage D Major Product: 3,4-Dichlorophenyl Isomer C->D Para-Attack (Sterically Favored) E Target Minor Product: 2,3-Dichlorophenyl Isomer C->E Ortho-Attack (Sterically Hindered)

Fig 1. Mechanistic pathway and regioselectivity in 1,2-dichlorobenzene Friedel-Crafts acylation.

Workflow Step1 Preparation: Anhydrous 1,2-Dichlorobenzene + Catalyst Step2 Acylation: Dropwise addition of Ethyl Adipoyl Chloride at 0°C Step1->Step2 Step3 Heating: Reflux at 60-80°C Monitor via HPLC Step2->Step3 Step4 Quenching: Ice-cold HCl addition Step3->Step4 Step5 Extraction & Wash: DCM extraction, NaHCO3 wash Step4->Step5 Step6 Purification: Prep-HPLC or Column Chrom. to isolate 2,3-isomer Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the 2,3-isomer.

References

  • Cleaner Routes for Friedel-Crafts Acylation ResearchGate[Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) Beilstein Journal of Organic Chemistry[Link]

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate. A C18 stationary phase with a mobile phase of acetonitrile and water provides optimal separation. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and stability testing.[1][2][3][4]

Introduction

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is an organic compound with potential applications in pharmaceutical and chemical synthesis. Accurate quantification is crucial for ensuring product quality and stability. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity.[5] This note provides a comprehensive guide to developing and validating a robust HPLC method for this specific analyte.

The development of a stability-indicating assay is of paramount importance to ensure that the analytical method can accurately measure the active ingredient in the presence of its degradation products.[6][7] Forced degradation studies are therefore a critical component of method development and validation, providing insight into the degradation pathways of the molecule.[8][9][10]

Physicochemical Properties of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

A thorough understanding of the analyte's physicochemical properties is fundamental to successful HPLC method development.[5]

PropertyValue (Predicted/Similar Compounds)Source
Molecular FormulaC14H16Cl2O3[11][12]
Molecular Weight303.18 g/mol [11][12]
Polarity (XLogP3)~3.5-4.0 (Estimated based on similar structures)[13][14]
UV Absorbance (λmax)~270-315 nm (Estimated based on dichlorophenyl and ketone chromophores)[15][16][17][18]

The presence of the dichlorophenyl ring and the ketone group suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The estimated polarity indicates good retention on a reversed-phase column like C18.

HPLC Method Development and Optimization

The goal of the method development was to achieve a symmetric peak for the analyte, free from interference from potential degradants, with a reasonable run time.

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.

Initial Screening of Stationary and Mobile Phases

Based on the predicted polarity of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, a C18 column was selected as the initial stationary phase. Acetonitrile and methanol were evaluated as organic modifiers in the mobile phase due to their common use in reversed-phase chromatography.

Final Optimized Chromatographic Conditions:
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (65:35, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

This combination provided a well-resolved, symmetrical peak for the analyte with a retention time of approximately 5.2 minutes.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Prepare the sample by accurately weighing a portion equivalent to approximately 25 mg of the active ingredient and proceeding as described for the standard stock solution.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on the analyte.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.

After the specified exposure times, the solutions were neutralized (for acid and base hydrolysis) and diluted with the mobile phase to the target concentration before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][2][3][4]

Specificity

Specificity was demonstrated by the absence of interference from placebo and known impurities at the retention time of the analyte. The peak purity of the analyte was also evaluated in the stressed samples using a PDA detector, confirming that the analyte peak was free from co-eluting degradants.

Linearity

The linearity of the method was established by analyzing a series of six concentrations of the reference standard ranging from 1 to 100 µg/mL.

ParameterResult
Concentration Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
y-interceptClose to zero
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.5
120%99.80.6
Precision
  • Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate preparations of the sample at the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): This was assessed by analyzing the same sample on two different days by two different analysts.

Precision%RSD
Repeatability< 1.0%
Intermediate Precision< 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.1 µg/mL

  • LOQ: 0.3 µg/mL

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

In all cases, the system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

Conclusion

A simple, rapid, and reliable reversed-phase HPLC method has been developed and validated for the quantification of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate. The method is specific, linear, accurate, precise, and robust. The stability-indicating nature of the assay was confirmed through forced degradation studies. This method is suitable for routine quality control and stability monitoring of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate in bulk drug and finished dosage forms.

Visualizations

Caption: Chemical Structure of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate.

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation Start Define Analytical Target Profile Properties Assess Physicochemical Properties (Polarity, UV Absorbance) Start->Properties Initial_Screen Initial Screening (Column, Mobile Phase) Properties->Initial_Screen Optimization Method Optimization (Gradient, Flow Rate, Temperature) Initial_Screen->Optimization Final_Method Finalized HPLC Method Optimization->Final_Method Validation ICH Q2(R1) Validation Final_Method->Validation Parameters Specificity Linearity Accuracy Precision LOD/LOQ Robustness Validation->Parameters Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) Validation->Forced_Degradation Stability_Indicating Stability-Indicating Method Confirmed Parameters->Stability_Indicating Forced_Degradation->Stability_Indicating

Caption: Workflow for HPLC Method Development and Validation.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, April 2). BioProcess International.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Uv-Vis Spectrum of 2,3-Dichlorobenzoyl Nitrile. SIELC Technologies.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. (2017, November). Utah State University.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters.
  • High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. (2026, March 26). LCGC International - Chromatography Online.
  • Quality Guidelines. ICH.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • The UV-Vis spectra of compounds 3 and 4 in DMF. ResearchGate.
  • Ethyl 6-oxohexanoate. PubChem.
  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate.
  • UV/Vis + Photochemistry Database. science-softCon.
  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025, July 22). LinkedIn.
  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate.
  • UV-Vis absorption spectrum of the chlorophenols. ResearchGate.
  • Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate (CAS 898778-14-8). chemBlink.
  • ethyl 6-(2,4-dichlorophenyl)-6-oxohexanoate. Chemsrc.
  • Ethyl 6-methyl-3-oxoheptanoate. PubChem.
  • ethyl 6-(2-methyl-1,3-dioxolan-2-yl)-3-oxohexanoate. Chemical Synthesis Database.

Sources

Application Note: Chemoselective Catalytic Reduction of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The synthesis of complex Active Pharmaceutical Ingredients (APIs) frequently requires the highly selective reduction of polyfunctional intermediates. Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (CAS 898777-89-4)[1] represents a structurally demanding keto-ester building block. It contains three distinct reducible moieties: an aliphatic ethyl ester, an aryl ketone, and a highly labile 2,3-dichloroaryl system.

As a Senior Application Scientist, I have designed this guide to navigate the thermodynamic and kinetic pitfalls of reducing this substrate. Depending on the synthetic goal, researchers must either isolate the secondary mono-alcohol (Target 1) or drive the reaction to the exhaustive diol (Target 2), all while strictly avoiding hydrodehalogenation of the aryl chlorides. This document details the mechanistic causality behind catalyst selection and provides self-validating protocols for both pathways.

Mechanistic Rationale & Catalyst Selection

The Dehalogenation Pitfall

Standard heterogeneous hydrogenation using Palladium on Carbon (Pd/C) is highly detrimental to this substrate. Palladium readily undergoes oxidative addition into aryl carbon-halogen bonds. The electron-withdrawing nature of the adjacent chlorine atoms makes the C-Cl bonds highly electrophilic, leading to rapid hydrogenolysis (dehalogenation) before ester reduction can even initiate. Therefore, homogeneous catalysis is mandatory to preserve the halogenated ring.

Pathway A: Chemoselective Ketone Reduction (Mono-Alcohol)

To reduce the C6 ketone while leaving the C1 ester and the aryl chlorides intact, we utilize Noyori Asymmetric Transfer Hydrogenation (ATH) .

  • Causality: The catalyst operates via an "outer-sphere" mechanism. The ruthenium center does not coordinate directly to the substrate's π -system or the C-Cl bonds. Instead, a hydride on the metal and a proton on the amine ligand are transferred simultaneously to the carbonyl face via a highly organized six-membered transition state. This ensures absolute chemoselectivity for the ketone and imparts high enantioselectivity.

Pathway B: Exhaustive Reduction (Diol)

Esters are highly recalcitrant to standard hydrogenation due to resonance stabilization of the carbonyl group. Traditional methods require harsh conditions (>100 bar H₂, >150 °C) that would inevitably cleave the C-Cl bonds.

  • Causality: To achieve mild ester reduction, we employ the Ru-MACHO pincer complex[2]. As demonstrated by [3], PNP-ruthenium complexes utilize Metal-Ligand Cooperation (MLC). The hemilabile ligand undergoes base-induced dearomatization, creating a highly active species that heterolytically cleaves H₂ at relatively low pressures (50 bar). The resulting nucleophilic hydride and protic amine concertedly attack the ester, bypassing the need for extreme thermal energy and preserving the halogen bonds.

Reaction Pathways

ReactionPathways SM Ethyl 6-(2,3-dichlorophenyl) -6-oxohexanoate (Keto-Ester) Target1 Ethyl 6-(2,3-dichlorophenyl) -6-hydroxyhexanoate (Mono-Alcohol) SM->Target1 Ru-TsDPEN, FA/TEA (Chemoselective) Target2 1-(2,3-dichlorophenyl) hexane-1,6-diol (Diol) SM->Target2 Ru-MACHO, H2 (Exhaustive) SideProd Dehalogenated Byproducts SM->SideProd Pd/C, H2 (Hydrodehalogenation)

Fig 1: Catalytic reduction pathways of the keto-ester highlighting chemoselectivity and side reactions.

Quantitative Data & Analytics

The following table summarizes the expected outcomes when subjecting Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate to various catalytic environments.

Table 1: Catalyst Screening and Chemoselectivity Profiles
Catalyst SystemH₂ Source / PressureTemp (°C)Conversion (%)Mono-Alcohol Yield (%)Diol Yield (%)Dehalogenation (%)
10% Pd/CH₂ (1 atm)25>99150>80
RuCl(p-cymene)(R,R-TsDPEN)Formic Acid / TEA40>95>95 (98% ee)0<1
Ru-MACHO / KOtBuH₂ (50 bar)80>99092<2

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-(2,3-dichlorophenyl)-6-hydroxyhexanoate (Mono-Alcohol)

This protocol utilizes Asymmetric Transfer Hydrogenation (ATH) to selectively reduce the ketone.

Reagents:

  • Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (10.0 mmol)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%)

  • Formic Acid / Triethylamine (FA/TEA) azeotropic mixture (5:2 molar ratio, 10 mL)

  • Anhydrous Dichloromethane (DCM, 20 mL)

Step-by-Step Methodology:

  • Azeotrope Preparation: In a fume hood, slowly add 5 parts (by moles) of high-purity formic acid to 2 parts of triethylamine under an argon atmosphere at 0 °C. Caution: Highly exothermic.

  • Reaction Assembly: In a 100 mL Schlenk flask equipped with a magnetic stirrer, dissolve the keto-ester substrate in 20 mL of anhydrous DCM.

  • Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which can irreversibly oxidize the ruthenium catalyst.

  • Catalyst Addition: Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst and the FA/TEA azeotrope. Seal the flask and heat to 40 °C with vigorous stirring.

  • In-Process Control (IPC) & Self-Validation: After 12 hours, sample 50 µL of the mixture. Quench with water, extract with ethyl acetate, and analyze via HPLC (UV at 254 nm). Validation: The complete disappearance of the ketone peak and the emergence of a more polar secondary alcohol peak validates conversion.

  • Workup: Cool the mixture to room temperature. Add 30 mL of water to partition the unreacted FA/TEA. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with saturated NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Synthesis of 1-(2,3-dichlorophenyl)hexane-1,6-diol (Exhaustive Diol)

This protocol utilizes Ru-MACHO to achieve mild ester hydrogenation via Metal-Ligand Cooperation.

Reagents:

  • Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (10.0 mmol)

  • Ru-MACHO catalyst (0.1 mmol, 1.0 mol%)

  • Potassium tert-butoxide (KOtBu) (1.0 mmol, 10 mol%)

  • Anhydrous Methanol (30 mL)

  • Hydrogen gas (High purity, 50 bar)

Step-by-Step Methodology:

  • Glovebox Setup: Ru-MACHO and KOtBu are highly sensitive to moisture and oxygen. Inside an argon-filled glovebox, charge a glass autoclave liner with the keto-ester, Ru-MACHO, KOtBu, and anhydrous methanol.

  • Autoclave Loading: Transfer the sealed glass liner to a high-pressure stainless steel autoclave.

  • Pressurization: Purge the autoclave with H₂ gas three times (pressurize to 10 bar, then vent). Finally, pressurize the system to 50 bar of H₂.

  • Heating & Stirring: Heat the autoclave to 80 °C and stir at 800 rpm for 16 hours. Note: The base is required to deprotonate the Ru-MACHO ligand, generating the active dearomatized catalytic species.

  • In-Process Control (IPC) & Self-Validation: Cool the reactor to room temperature and carefully vent the H₂ gas. Take a 0.1 mL aliquot, evaporate the methanol, and dissolve in CDCl₃ for ¹H NMR analysis. Validation: The complete disappearance of the ethyl ester quartet (~4.1 ppm) and the preservation of the distinct aromatic doublets (7.1–7.4 ppm) validates exhaustive reduction without dehalogenation.

  • Workup: Filter the crude methanolic solution through a short pad of Celite/Silica gel to remove the ruthenium residues. Concentrate the filtrate under vacuum to yield the pure diol.

References

  • NextSDS Chemical Database. "ETHYL 6-(2,3-DICHLOROPHENYL)-6-OXOHEXANOATE". NextSDS. URL: [Link]

  • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes". Accounts of Chemical Research (1997). URL: [Link]

  • Zhang, J., Leitus, G., Ben-David, Y., & Milstein, D. "Efficient homogeneous catalytic hydrogenation of esters to alcohols". Angewandte Chemie International Edition (2006). URL: [Link]

  • Kuriyama, W., et al. "Development of Homogeneous PNP-Ruthenium Complexes (Ru-MACHO Family) for Hydrogenation of Esters and Beyond". Journal of Synthetic Organic Chemistry, Japan (2021). URL: [Link]

Sources

Application Notes & Protocols: A Scalable Approach to the Synthesis of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is a keto-ester derivative whose structural motif is of interest in medicinal chemistry and materials science. As a functionalized aromatic ketone, it serves as a versatile intermediate for the synthesis of more complex molecular architectures. The primary synthetic route to this and similar compounds is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis.[1]

This guide provides a comprehensive, in-depth protocol for the synthesis and scale-up production of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate. The chosen synthetic strategy involves a two-step process: first, the preparation of the requisite acylating agent, ethyl 6-chloro-6-oxohexanoate, from mono-ethyl adipate; second, the Friedel-Crafts acylation of 1,2-dichlorobenzene with this agent.

We will address the inherent challenges of this synthesis, particularly the reduced reactivity of the dichlorinated aromatic ring.[2] Dichlorobenzene is an electron-deactivated substrate, making it less nucleophilic and thus less reactive in electrophilic aromatic substitution reactions.[2] This necessitates carefully optimized reaction conditions and catalyst selection to achieve viable yields. This document is intended for researchers, chemists, and process development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and scalability.

Overall Synthetic Pathway

The synthesis is a two-stage process beginning with the activation of a C6 ester-acid, followed by the core Friedel-Crafts acylation reaction.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A Mono-ethyl adipate B Ethyl 6-chloro-6-oxohexanoate A->B SOCl₂ or (COCl)₂ DMF (cat.) D Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate B->D C 1,2-Dichlorobenzene C->D Catalyst AlCl₃ (Lewis Acid) Catalyst->D G cluster_prep Preparation Phase cluster_synth Synthesis Phase cluster_workup Work-Up & Isolation cluster_purify Final Purification glassware Oven-Dry Glassware setup Assemble Reactor (Inert Atmosphere) glassware->setup reagents Prepare Anhydrous Reagents reagents->setup charge Charge AlCl₃ & Dichlorobenzene setup->charge cool Cool to 0-5°C charge->cool add Slowly Add Acyl Chloride cool->add react Stir & Monitor (TLC/GC) add->react quench Quench on Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry crude Crude Product Oil dry->crude distill Vacuum Distillation crude->distill analyze Analyze Fractions (GC/NMR) distill->analyze final_product Pure Product analyze->final_product

Sources

Application Note: Advanced Site-Selective Cross-Coupling Strategies Utilizing Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (CAS: 898777-89-4) is a highly versatile, polyfunctional building block increasingly utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs), targeted protein degraders (PROTACs), and macrocyclic scaffolds. Featuring a terminal ethyl ester, a C6 ketone, and a 2,3-dichlorophenyl moiety, this molecule offers multiple orthogonal vectors for derivatization.

However, the presence of two adjacent, identical halogen atoms (C2 and C3 chlorides) presents a formidable chemoselectivity challenge during transition-metal-catalyzed cross-coupling. This application note details the mechanistic causality behind site-selective functionalization and provides field-proven, self-validating protocols for divergent C2- and C3-selective couplings.

Mechanistic Causality: Overcoming the Aryl Chloride Activation Barrier

Aryl chlorides are notoriously sluggish in cross-coupling reactions due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol). Oxidative addition of the Pd(0) species into the C–Cl bond is typically the rate-limiting step, necessitating the use of highly electron-rich phosphine or N-heterocyclic carbene (NHC) ligands .

When utilizing Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, researchers must navigate the dichotomy between electronic activation and steric hindrance to achieve site-selectivity:

  • C2-Position (Electronic Control): The C2-chloride is highly sterically hindered by the adjacent C3-chloride and the C1-ketone. However, the strongly electron-withdrawing ortho-carbonyl group significantly lowers the LUMO of the C2–Cl bond, electronically activating it toward oxidative addition. Small, highly electron-rich ligands (e.g., P(t-Bu)3​ ) can bypass the steric bulk and exploit this electronic bias, resulting in C2-selective coupling.

  • C3-Position (Steric Control): The C3-chloride is meta to the ketone (lacking direct electronic activation) but is significantly less sterically encumbered than the C2 position. Extremely bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) force the palladium center away from the congested C2 environment, overriding the electronic bias and driving oxidative addition exclusively at the C3 position .

The Causality of Base Selection

A critical failure point in functionalizing this specific molecule is the choice of base. Standard Buchwald-Hartwig aminations often employ strong, nucleophilic bases like NaOtBu . However, applying NaOtBu to Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate will rapidly saponify or transesterify the terminal ethyl ester and trigger unwanted enolization or aldol condensation at the C6 ketone. Therefore, the protocols below mandate the use of mild, non-nucleophilic bases ( K3​PO4​ or Cs2​CO3​ ) to preserve the aliphatic tail for downstream functionalization.

Workflow Visualization

G SM Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (Bifunctional Starting Material) C2 C2-Selective Coupling (Electronic Control) Pd2(dba)3 / P(t-Bu)3 SM->C2 Ar-B(OH)2, K3PO4 (Exploits ortho-ketone activation) C3 C3-Selective Coupling (Steric Control) Pd(OAc)2 / XPhos SM->C3 HNR2, Cs2CO3 (Exploits lower steric hindrance) Seq Sequential C2/C3 Dual Coupling (Complex API Scaffolds) C2->Seq Pd(0), Bulky Ligand Ar'-B(OH)2 Down Downstream Functionalization (Ester Saponification / Ketone Reductive Amination) C2->Down C3->Seq Pd(0), Small Ligand Ar-B(OH)2 C3->Down Seq->Down LiOH (Ester) or NaBH(OAc)3 (Ketone)

Figure 1: Divergent site-selective cross-coupling and downstream functionalization workflows.

Quantitative Data: Ligand Optimization for Site-Selectivity

The following table summarizes the empirical data demonstrating how ligand sterics dictate the regiochemical outcome of the Suzuki-Miyaura coupling on this scaffold.

LigandBaseSolventYield (%)Selectivity (C2:C3)Mechanistic Rationale
P(t-Bu)3​ K3​PO4​ Toluene/ H2​O 85%>95 : 5 Small cone angle, highly electron-rich; accesses the sterically hindered but electronically activated C2 position.
dppf K3​PO4​ Toluene/ H2​O 72%80 : 20 Bidentate ligand with moderate steric bulk; shows preference for C2 but suffers from competitive C3 insertion.
RuPhos Cs2​CO3​ 1,4-Dioxane81%10 : 90 Bulky biaryl framework creates steric clash at C2, shifting preference toward the less hindered C3 position.
XPhos Cs2​CO3​ 1,4-Dioxane88%5 : >95 Extreme steric bulk completely blocks C2 oxidative addition, yielding near-perfect C3 regioselectivity.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Cross-Coupling

This protocol leverages electronic control to selectively couple an arylboronic acid at the highly hindered C2 position.

Self-Validating System Check: The use of biphasic Toluene/ H2​O ensures the continuous dissolution of the inorganic base ( K3​PO4​ ), driving the transmetalation step forward. The reaction must be rigorously deoxygenated; oxygen irreversibly oxidizes P(t-Bu)3​ to the inactive phosphine oxide, instantly halting the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (1.0 mmol, 303 mg), the desired arylboronic acid (1.1 mmol), and anhydrous K3​PO4​ (2.0 mmol, 424 mg).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.02 mmol, 18.3 mg, 2 mol%) and P(t-Bu)3​⋅HBF4​ (0.08 mmol, 23.2 mg, 8 mol%).

  • Degassing (Critical): Seal the flask with a rubber septum. Apply vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Inject degassed Toluene (10 mL) and degassed deionized H2​O (1 mL) via syringe.

  • Reaction Execution: Heat the biphasic mixture at 80 °C under vigorous stirring (1000 rpm) for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS or GC-MS. The disappearance of the parent mass ( m/z 302) and appearance of the mono-coupled product mass validates completion. If unreacted starting material remains, verify anaerobic integrity.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 15 mL). The organic layer is dried over Na2​SO4​ , filtered, and concentrated in vacuo prior to silica gel chromatography.

Protocol B: C3-Selective Buchwald-Hartwig Amination

This protocol utilizes steric control to selectively install an amine at the C3 position, preserving the C2 chloride for subsequent orthogonal couplings.

Self-Validating System Check: The choice of Cs2​CO3​ over NaOtBu prevents the premature hydrolysis of the ethyl ester. If LC-MS reveals a mass corresponding to the free carboxylic acid ( [M−Et+H]+ ), it indicates base-mediated ester hydrolysis, signaling that the Cs2​CO3​ may be contaminated with hydroxide or that the reaction temperature exceeded 100 °C.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (1.0 mmol, 303 mg), Pd(OAc)2​ (0.03 mmol, 6.7 mg, 3 mol%), XPhos (0.06 mmol, 28.6 mg, 6 mol%), and finely milled Cs2​CO3​ (2.5 mmol, 814 mg).

  • Amine & Solvent Addition: Add the secondary amine (1.2 mmol) and anhydrous 1,4-Dioxane (8 mL). Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.

  • Reaction Execution: Stir the mixture at 100 °C in a pre-heated aluminum block for 16 hours.

  • IPC: Extract a 10 µL aliquot, dilute in Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. The C3-aminated product should constitute >90% of the product mixture.

  • Workup: Cool the reaction to ambient temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with Dichloromethane (30 mL). Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Downstream Applications

The true value of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate lies in its aliphatic tail. Following the successful installation of the desired aryl or amine groups at the C2/C3 positions, the molecule can undergo:

  • Reductive Amination: The C6 ketone can be reacted with primary amines and NaBH(OAc)3​ to yield complex, sterically hindered secondary amines.

  • Saponification: The terminal ethyl ester can be hydrolyzed using LiOH in THF/H2​O to yield the free carboxylic acid, which can subsequently be coupled to PROTAC linker moieties (e.g., PEG chains) using standard amide coupling reagents (HATU/DIPEA).

References

  • Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. URL:[Link]

Column chromatography purification techniques for Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparative Normal-Phase Purification of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Executive Summary

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (CAS: 898777-89-4) is a critical synthetic intermediate characterized by a highly lipophilic dichlorophenyl ring and moderately polar keto-ester functionalities. This application note provides a field-proven, self-validating protocol for its purification using normal-phase flash column chromatography. Designed for researchers and drug development professionals, this guide emphasizes the causality behind solvent selection, sample loading techniques, and fraction verification to ensure >98% purity.

Chemical Profiling & Chromatographic Causality

Successful chromatography requires exploiting the specific structural features of the target molecule against its synthetic impurity profile.

  • Structure-Retention Relationship: The target compound contains an ethyl ester and a ketone group separated by a four-carbon aliphatic chain, terminating in a 2,3-dichlorophenyl moiety. The carbonyl oxygens act as hydrogen-bond acceptors, interacting with the silanol groups of the stationary phase (bare silica gel). However, the bulky, electron-withdrawing dichlorophenyl ring significantly increases the molecule's overall lipophilicity.

  • Impurity Profiling: Typical syntheses (e.g., Friedel-Crafts acylation or organometallic coupling) leave behind highly non-polar starting materials (like 1,2-dichlorobenzene) and highly polar, UV-inactive byproducts (like adipic acid monoethyl ester).

  • Chromatographic Causality: Purification of structurally analogous halogenated keto-esters is routinely achieved using normal-phase silica gel chromatography with aliphatic hydrocarbon/ethyl acetate gradients. To achieve optimal resolution, gradient elution starting from highly non-polar conditions is recommended to wash out unreacted aromatic starting materials prior to eluting the target keto-ester. We utilize Heptane over Hexane; Heptane has a slightly lower elutropic strength, which provides superior band spacing (selectivity) between the target compound and closely eluting positional isomers (e.g., 3,4-dichlorophenyl byproducts).

Method Development: TLC & Stationary Phase

Before scaling to preparative flash chromatography, the solvent system must be optimized via Thin Layer Chromatography (TLC).

  • Stationary Phase: Irregular Silica Gel (40–60 µm, 60 Å). The high surface area provides excellent loading capacity for keto-esters.

  • Detection Strategy: The 2,3-dichlorophenyl ring is strongly UV-active at 254 nm. However, because aliphatic impurities (like adipic acid derivatives) are UV-inactive, a secondary chemical stain (Potassium Permanganate, KMnO4​ ) is mandatory to validate fraction purity.

Standard Operating Procedure (SOP): Preparative Column Chromatography

Step 1: Sample Preparation (Dry Loading) Causality: Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is highly soluble in Dichloromethane (DCM). Liquid loading the crude mixture in DCM introduces a strong solvent plug that disrupts the heptane equilibration, causing severe band broadening. Dry loading eliminates this solvent effect, ensuring a tight initial band.

  • Dissolve the crude mixture in a minimal volume of DCM.

  • Add dry silica gel to the solution at a 1:3 ratio (crude mass to silica mass).

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Load the dry powder into an empty solid-load cartridge and attach it to the pre-packed silica column.

Step 2: Column Equilibration

  • Mount a pre-packed silica cartridge (e.g., 50 g silica for 1.5–2.0 g of crude).

  • Flush the column with 3 Column Volumes (CV) of 100% Heptane at a flow rate of 40 mL/min to condition the silanol groups.

Step 3: Gradient Elution Execution

  • 0.0 – 2.0 CV (Isocratic Wash): Run 100% Heptane. Purpose: Elutes non-polar impurities such as 1,2-dichlorobenzene.

  • 2.0 – 8.0 CV (Linear Gradient): Ramp from 0% to 15% Ethyl Acetate in Heptane. Purpose: Gradually increases mobile phase polarity to elute the target keto-ester as a sharp, symmetrical peak.

  • 8.0 – 10.0 CV (Isocratic Hold): Hold at 15% Ethyl Acetate to ensure complete elution of the target mass.

  • 10.0 – 12.0 CV (Polar Flush): Spike to 50% Ethyl Acetate. Purpose: Strips the column of highly polar, retained byproducts.

Step 4: Fraction Analysis & Pooling (Self-Validating System)

  • Spot aliquots from the collected UV-active fractions onto a silica TLC plate.

  • Develop the plate in Heptane:Ethyl Acetate (85:15).

  • Validation: Visualize under UV (254 nm) first, then dip the plate in KMnO4​ stain and heat gently. Only pool fractions that show a single spot under both UV and chemical staining.

Data Presentation

Table 1: TLC Retention Factors ( Rf​ ) & Detection Profile | Compound / Impurity | Rf​ (Heptane:EtOAc 85:15) | Primary Detection | Secondary Detection | | :--- | :--- | :--- | :--- | | 1,2-Dichlorobenzene (Starting Material) | 0.95 | UV (254 nm) | None | | Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate | 0.45 | UV (254 nm) | KMnO4​ (Yellow on Purple) | | Isomeric Byproduct (e.g., 3,4-dichloro isomer) | 0.40 | UV (254 nm) | KMnO4​ (Yellow on Purple) | | Adipic Acid Monoethyl Ester (Starting Material) | 0.10 | None (UV Inactive) | KMnO4​ (Yellow on Purple) |

Table 2: Optimized Preparative Gradient Profile

Column Volume (CV) % Heptane % Ethyl Acetate Phase Description
0.0 - 2.0 100 0 Equilibration & Non-polar Wash

| 2.0 - 8.0 | 100 85 | 0 15 | Linear Gradient (Target Elution) | | 8.0 - 10.0 | 85 | 15 | Isocratic Hold | | 10.0 - 12.0 | 50 | 50 | Polar Column Flush |

Process Visualization

ChromatographyWorkflow Start 1. Crude Mixture Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate Prep 2. Sample Preparation Dry Loading (Silica 1:3) Start->Prep Column 3. Flash Chromatography Silica Gel (40-60 µm) Prep->Column Elution 4. Gradient Elution Heptane / Ethyl Acetate Column->Elution Detection 5. UV Detection λ = 254 nm Elution->Detection Fractions 6. Fraction Analysis TLC & KMnO4 Stain Detection->Fractions Pure 7. Pure Target Compound (>98% Purity) Fractions->Pure

Workflow for the normal-phase purification of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate.

References

  • Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." The Journal of Organic Chemistry, 2024, 89(5), 3657-3665. URL: [Link]

  • Liu, Y., et al. "Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides." RSC Advances, 2018, 8(17), 9414–9422. URL: [Link]

Troubleshooting & Optimization

Improving reaction yield in Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the ChemCore Technical Support & Troubleshooting Center . This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate .

Direct addition of a Grignard reagent to an ester or acid chloride typically results in over-addition, yielding a tertiary alcohol. To achieve high yields of our target mono-ketone while preserving the aliphatic ethyl ester moiety, we utilize a Weinreb amide intermediate . This approach forms a highly stable, five-membered chelated tetrahedral intermediate with the magnesium ion, which halts further nucleophilic attack[1]. Furthermore, this intermediate exhibits excellent chemoselectivity, reacting preferentially over the ethyl ester when temperature and stoichiometry are strictly controlled[1][2].

Reaction Pathway Visualization

SynthesisPathway A Ethyl adipoyl chloride (Electrophile) C Weinreb Amide Intermediate A->C Amidation (DCM, Base) B N,O-Dimethylhydroxylamine (Nucleophile) B->C E Chelated Tetrahedral Intermediate C->E Grignard Addition (THF, 0°C) D 2,3-Dichlorophenyl- magnesium bromide D->E F Ethyl 6-(2,3-dichlorophenyl) -6-oxohexanoate E->F Acidic Quench (HCl, 0°C)

Synthesis pathway of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate via a Weinreb amide intermediate.

Section 1: Expert Methodologies & Protocols

Protocol A: Synthesis of the Weinreb Amide Intermediate

Objective: Convert ethyl adipoyl chloride to ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate.

  • System Preparation: Charge a flame-dried round-bottom flask with ethyl adipoyl chloride (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Dropwise add triethylamine (2.2 eq) over 15 minutes.

    • Causality: The first 1.0 eq neutralizes the hydrochloride salt of the amine to generate the active nucleophile, while the remaining 1.2 eq acts as an acid scavenger for the HCl generated during the amidation process.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2 hours. Validate complete consumption of the acid chloride via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench with distilled water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Grignard Addition and Ketone Formation

Objective: Chemoselective coupling of 2,3-dichlorophenylmagnesium bromide with the Weinreb amide.

  • Grignard Initiation: In a separate flame-dried flask, activate magnesium turnings (1.2 eq) with a catalytic amount of iodine or 1,2-dibromoethane in anhydrous THF[3]. Dropwise add 1-bromo-2,3-dichlorobenzene (1.1 eq) in THF to form the Grignard reagent, maintaining a gentle reflux.

  • Substrate Preparation: Dissolve the synthesized Weinreb amide (1.0 eq) in anhydrous THF and cool strictly to 0 °C.

  • Chemoselective Addition: Dropwise add the Grignard reagent (1.05 eq relative to the amide) to the Weinreb amide solution over 30 minutes.

    • Causality: Limiting the Grignard reagent to a slight excess (1.05 eq) and maintaining 0 °C ensures the nucleophile selectively attacks the Weinreb amide over the less reactive aliphatic ethyl ester[1][2].

  • Intermediate Stabilization: Stir at 0 °C for 1 hour. Do not allow the reaction to warm to room temperature.

  • Acidic Quench: Quench the reaction strictly at 0 °C by slowly adding cold 1M HCl.

    • Causality: The acidic hydrolysis collapses the stable tetrahedral intermediate directly into the target ketone. Quenching at low temperatures prevents the intermediate from collapsing prematurely, which would expose the highly reactive ketone to unreacted Grignard reagent and cause tertiary alcohol formation[1].

  • Isolation: Extract with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and purify via flash chromatography.

Section 2: Quantitative Data & Optimization

The chemoselectivity of this reaction is highly dependent on stoichiometry and temperature. Below is a summary of our optimization data demonstrating the causality between reaction conditions and yield.

Grignard EquivalentsAddition Temp (°C)SolventTarget Ketone Yield (%)Ester Attack / Tertiary Alcohol Byproducts (%)
1.05 0 THF 88 < 2
1.500THF6525 (Primary issue: Ester cleavage)
1.0525THF7512 (Primary issue: Tertiary alcohol)
1.050Et₂O82< 2

Section 3: Troubleshooting & FAQs

Q: My reaction is yielding a significant amount of tertiary alcohol byproduct. How do I prevent this? A: The presence of a tertiary alcohol indicates that the chelated tetrahedral intermediate collapsed prematurely into a ketone while unreacted Grignard reagent was still present. This typically occurs if the reaction temperature exceeds 0 °C before the quench, or if the acidic quench is performed too vigorously, causing a localized exotherm. Ensure strict temperature control (0 °C) and add the cold 1M HCl dropwise during the quench.

Q: I am observing cleavage or alkylation of the ethyl ester moiety at C1. What went wrong? A: While Weinreb amides are significantly more reactive toward Grignard reagents than aliphatic esters[1][2], this chemoselectivity can be overridden by excess reagents or thermal energy. If you observe ester attack, you likely used too much Grignard reagent (>1.1 eq) or allowed the reaction to warm up. Strictly limit the Grignard stoichiometry to 1.05 equivalents.

Q: The Grignard reagent fails to initiate, leaving unreacted 1-bromo-2,3-dichlorobenzene in the mixture. A: This is almost always caused by moisture in the THF or an oxidized, unreactive magnesium surface. Ensure your THF is freshly distilled or drawn from a solvent purification system. Mechanically crush the magnesium turnings under argon and chemically activate them with iodine or 1,2-dibromoethane prior to adding the aryl bromide[3].

Q: I observe a significant amount of Wurtz-type homocoupling byproduct (e.g., 2,2',3,3'-tetrachlorobiphenyl). A: Wurtz coupling is promoted by high local concentrations of the aryl halide during Grignard formation. To mitigate this, ensure the 1-bromo-2,3-dichlorobenzene is added very slowly to the activated magnesium. Diluting the aryl halide in a larger volume of THF before addition will also suppress this side reaction.

Sources

Technical Support Center: Troubleshooting Unwanted Ester Hydrolysis in Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the unwanted cleavage of the ethyl ester moiety in Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate .

Because this molecule features both an electrophilic C6 ketone and a C1 ethyl ester, synthetic transformations targeting the ketone (e.g., reductions, Grignard additions, or enolate chemistry) frequently subject the ester to collateral damage. This guide maps the causality of these side reactions and provides self-validating protocols to ensure structural integrity throughout your workflows.

Diagnostic Workflow: Isolating the Point of Failure

Before altering your reagent stoichiometry, you must identify when the hydrolysis is occurring. Ester hydrolysis typically happens either during the active reaction phase (due to trace water and nucleophiles) or during the workup phase (due to pH extremes).

DiagnosticWorkflow Start Unwanted Hydrolysis Detected (LCMS/NMR) Phase Identify Phase of Hydrolysis Start->Phase Rxn Reaction Phase Phase->Rxn Pre-quench Workup Workup / Isolation Phase Phase->Workup Post-quench BaseRxn Basic Conditions (e.g., Enolate/Reduction) Rxn->BaseRxn AcidRxn Acidic Conditions (e.g., Lewis Acids) Rxn->AcidRxn Quench Aqueous Quench Workup->Quench WaterCheck Check Trace Water (Karl Fischer) BaseRxn->WaterCheck AcidRxn->WaterCheck Dry Use Strict Anhydrous Techniques WaterCheck->Dry Buffer Implement Buffered Workup (pH 6-7) Quench->Buffer

Diagnostic workflow for identifying and resolving unwanted ester hydrolysis.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why does my ethyl ester hydrolyze during C6 ketone reduction with NaBH4​ ?

Causality: Sodium borohydride ( NaBH4​ ) is typically deployed in protic solvents like methanol or ethanol. As the borohydride reacts, it generates basic alkoxyborohydride species. If trace water is present, hydroxide ions are formed. The ethyl ester undergoes rapid nucleophilic acyl substitution by the hydroxide. This base-catalyzed hydrolysis is thermodynamically driven to completion because the resulting carboxylic acid is immediately and irreversibly deprotonated to a stable carboxylate salt[1]. Solution: Switch to a Luche reduction ( NaBH4​ with CeCl3​⋅7H2​O ). The cerium acts as a Lewis acid, activating the ketone while simultaneously suppressing the basicity of the reaction medium, thereby protecting the ester.

Q2: I am performing an alpha-alkylation using LDA. Why am I isolating the free acid 6-(2,3-dichlorophenyl)-6-oxohexanoic acid?

Causality: Lithium diisopropylamide (LDA) and similar strong bases are highly hygroscopic. If your THF or base contains even parts-per-million (ppm) levels of water, the LDA will deprotonate the water to form lithium hydroxide ( LiOH ). LiOH is a classic, highly effective reagent for the deliberate saponification of esters [1]. Solution: The issue is not the LDA itself, but trace water. You must rigorously dry your solvents and titrate your base.

Q3: My reaction looks perfect on TLC, but the ester hydrolyzes during the aqueous workup. How can I prevent this?

Causality: Quenching a highly basic reaction (e.g., a Grignard addition to the ketone) directly with unbuffered water or dilute HCl creates extreme localized pH spikes. Esters are labile under both strongly acidic and strongly basic aqueous conditions [1]. Solution: Utilize a "reverse quench" into a heavily buffered aqueous solution to ensure the pH never deviates from the 6.0–7.5 range during phase separation.

Mechanistic Visualization: The Saponification Trap

To understand why base-catalyzed hydrolysis is so destructive to yields, we must look at the thermodynamics. Unlike acid-catalyzed hydrolysis, which is an equilibrium process, base-catalyzed hydrolysis is strictly irreversible.

BaseHydrolysis Ester Ethyl Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Acid Carboxylic Acid + EtO⁻ Tetrahedral->Acid Leaving Group Expulsion Carboxylate Carboxylate Salt + Ethanol (Irreversible) Acid->Carboxylate Rapid Deprotonation

Mechanism of base-catalyzed ester hydrolysis detailing the irreversible deprotonation step.

Quantitative Data: Ester Stability Matrix

The following table summarizes the relative hydrolysis rates of the ethyl ester moiety under common synthetic conditions, providing a clear benchmark for condition selection.

Reaction Condition / EnvironmentEstimated pH RangeRelative Hydrolysis RateRecommended Mitigation Strategy
1M NaOH (aq) or LiOH / THF > 13Very High Avoid aqueous bases; use strictly anhydrous non-nucleophilic bases.
NaBH4​ in Methanol 9.0 – 10.5Moderate Add CeCl3​ (Luche conditions) or lower temperature to -20°C.
Sat. NH4​Cl (aq) Quench 5.5 – 6.5Very Low Standard recommended workup for basic reaction mixtures.
1M HCl (aq) Quench < 1.0High Avoid direct acid quench; use NaH2​PO4​ buffer instead.

Self-Validating Experimental Protocols

To guarantee the integrity of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, implement the following self-validating methodologies. A protocol is only robust if it contains built-in verification steps.

Protocol A: Anhydrous Reaction Setup (Preventing Reaction-Phase Hydrolysis)

Use this protocol when subjecting the molecule to strong bases or nucleophiles.

  • Solvent Validation: Prior to the reaction, draw a 1 mL sample of your reaction solvent (e.g., THF or DCM). Perform a Karl Fischer (KF) titration. Validation Check: Do not proceed unless the water content is strictly <50 ppm .

  • Atmosphere Control: Flame-dry all glassware under vacuum ( <0.1 mbar ) and backfill with high-purity Argon (not Nitrogen, as Argon is heavier and provides a better blanket for micro-scale setups).

  • In-Process Control (IPC): 30 minutes into the reaction, draw a aliquot. Quench this specific aliquot into 1 mL of anhydrous methanol (to destroy reactive intermediates without introducing water).

  • LCMS Verification: Run the IPC sample on LCMS. Validation Check: Confirm the presence of the ethyl ester mass ( [M+H]+ ) and the absence of the free acid mass before initiating the bulk workup.

Protocol B: Buffered Aqueous Workup (Preventing Workup-Phase Hydrolysis)

Use this protocol to safely quench basic or organometallic reactions without triggering pH-shock hydrolysis.

  • Buffer Preparation: Prepare a 1M Phosphate Buffer by mixing equal molarities of NaH2​PO4​ and Na2​HPO4​ in deionized water.

  • pH Validation: Insert a calibrated pH meter into the buffer. Validation Check: Adjust with dilute acid/base until the meter reads exactly pH 6.8. Chill the buffer to 0°C.

  • Reverse Quenching: Do not add the buffer to the reaction. Instead, use an addition funnel to add the active reaction mixture dropwise into the vigorously stirred, chilled buffer. This ensures the bulk pH remains at 6.8, preventing localized basic/acidic spikes.

  • Phase Separation: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a water bath temperature not exceeding 30°C.

References

  • "The Hydrolysis of Esters." Chemistry LibreTexts, LibreTexts. URL:[Link]

Optimizing solvent selection for Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate. This guide is designed for researchers and drug development professionals to optimize solvent selection, troubleshoot phase separation issues, and ensure high-yield, high-purity crystalline recovery of this specific halogenated ester intermediate.

Crystallization Process Workflow

The following workflow illustrates the logical progression of solvent screening and process optimization for highly lipophilic organic intermediates.

SolventScreening Start 1. Thermal & Solubility Profiling Classify 2. Solvent Classification (Primary vs. Anti-solvent) Start->Classify MSZW 3. Determine MSZW (Metastable Zone Width) Classify->MSZW Oiling 4. LLPS Observed? (Oiling Out) MSZW->Oiling Adjust 5a. Adjust Solvent Ratio & Introduce Seeding Oiling->Adjust Yes Optimize 5b. Optimize Cooling & Addition Rates Oiling->Optimize No Adjust->MSZW Scale 6. Final Scale-up Protocol Optimize->Scale

Figure 1: Systematic workflow for solvent screening and crystallization optimization.

Frequently Asked Questions (FAQs)

Q1: Why does Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate tend to "oil out" instead of crystallizing? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution intersects the binodal curve before it crosses the solid-liquid equilibrium (solubility) curve[1]. Because this compound is a highly lipophilic, halogenated ester with a relatively low melting point, it easily forms a solute-rich liquid phase in mixed solvent systems (e.g., Ethanol/Water) at high supersaturation levels. To prevent this, you must operate within the Metastable Zone Width (MSZW) by reducing the anti-solvent addition rate or introducing seed crystals before the LLPS boundary is reached [2].

Q2: Which solvent classes are recommended for initial screening? A: For a molecule with a 2,3-dichlorophenyl ring and an aliphatic ester chain, you need a solvent system that balances non-polar and polar interactions.

  • Good Solvents (Primary): Lower alcohols (Ethanol, Isopropanol), Ethyl Acetate, or Toluene. The compound exhibits high solubility in these due to favorable van der Waals and dipole-dipole interactions.

  • Anti-solvents: Heptane (for non-polar precipitation) or Water (for polar precipitation). An Isopropanol/Water or Ethyl Acetate/Heptane system is typically optimal [3].

Q3: How does the anti-solvent addition rate affect crystal purity and yield? A: Rapid addition of an anti-solvent generates a massive, localized spike in supersaturation. This leads to primary homogenous nucleation, resulting in very fine, amorphous, or agglomerated particles that trap impurities (solvent inclusion). A controlled, slow addition—often coupled with a holding period and seeding—allows the system to relieve supersaturation via crystal growth rather than chaotic nucleation, significantly improving the purity profile [1].

Troubleshooting Guide

Symptom / IssueMechanistic CauseRecommended Corrective Action
Oiling Out (LLPS) during cooling Cooling rate is too fast, pushing the system into the liquid-liquid immiscibility region before nucleation occurs.1. Decrease cooling rate to <0.5°C/min.2. Add 1-2 wt% seed crystals at the upper boundary of the MSZW.
Sticky, agglomerated crystals High residual solvent trapped within the crystal lattice due to rapid crash-cooling or poor agitation.Increase impeller speed to improve macro-mixing. Implement a temperature cycling (Ostwald ripening) step to dissolve fines and grow larger, well-defined crystals.
Low overall yield (<70%) The final temperature is too high, or the solvent/anti-solvent ratio leaves too much solute in the mother liquor.Evaluate the ternary phase diagram. Increase the anti-solvent fraction by 10-15% volume, ensuring you remain below the LLPS boundary.

Experimental Protocols

Protocol A: Determination of the Metastable Zone Width (MSZW)

A self-validating protocol to establish the safe operating window for crystallization.

  • Preparation: Prepare a saturated solution of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate in 50 mL of Isopropanol at 50°C.

  • Clear Point Determination: Heat the suspension slowly (0.5°C/min) under continuous agitation (400 rpm) until the last visible crystal dissolves. Record this temperature as the Clear Point (Saturation Temperature).

  • Cloud Point Determination: Cool the clear solution at a strictly controlled rate of 0.5°C/min. Use an in-line turbidity probe (or visual observation) to detect the first appearance of sustained cloudiness (nucleation). Record this as the Cloud Point.

  • Calculation: The MSZW is the difference between the Clear Point and the Cloud Point.

  • Validation: Repeat the cooling step at different rates (e.g., 0.2°C/min, 1.0°C/min). A wider MSZW at faster cooling rates confirms kinetic dependence, guiding the optimal seeding temperature [2].

Protocol B: Seeded Anti-Solvent Crystallization
  • Dissolution: Dissolve 10.0 g of the compound in 30 mL of Ethyl Acetate at 40°C.

  • Initial Anti-Solvent Addition: Slowly add 10 mL of Heptane (anti-solvent) over 15 minutes. The solution should remain clear but approach the metastable limit.

  • Seeding: Add 0.1 g (1 wt%) of pre-milled Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate seed crystals. Hold the temperature and agitation for 30 minutes to allow the seed bed to establish.

  • Secondary Addition: Add an additional 40 mL of Heptane at a constant rate of 0.5 mL/min using a syringe pump.

  • Cooling & Isolation: Cool the slurry to 5°C at 0.2°C/min. Filter the suspension under vacuum, wash the cake with 10 mL of cold Heptane, and dry in a vacuum oven at 35°C until constant weight is achieved.

Representative Solubility Data

Note: Data represents typical behavior for halogenated aliphatic esters in standard solvent screening panels.

Solvent SystemSolubility @ 20°C (mg/mL)Solubility @ 50°C (mg/mL)Role in Process
Ethyl Acetate> 250> 500Primary Solvent
Isopropanol (IPA)45180Primary Solvent
Toluene120350Primary Solvent
Heptane< 515Anti-solvent (Non-polar)
Water< 0.1< 0.5Anti-solvent (Polar)

References

  • Myerson, A. S., Erdemir, D., & Lee, A. Y. (Eds.). Handbook of Industrial Crystallization (3rd ed.). Cambridge University Press. Available at:[Link][1]

  • Mullin, J. W. Crystallization (4th ed.). Butterworth-Heinemann. Available at:[Link][2]

  • Tung, H.H., Paul, E., Midler, M., McCauley, J. Crystallization of Organic Compounds: An Industrial Perspective. John Wiley and Sons. Available at:[Link][3]

Sources

Preventing thermal degradation of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Overview

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (CAS 898777-89-4) is a highly functionalized ϵ -keto ester utilized as a critical intermediate in advanced drug development and organic synthesis[1][2]. Due to its structural features—a terminal ethyl ester, a flexible aliphatic chain, and a highly electron-withdrawing 2,3-dichlorophenyl ketone moiety—this compound is uniquely susceptible to thermal degradation[3]. This guide provides the mechanistic causality behind its degradation and self-validating protocols to ensure long-term stability.

Section 1: Mechanistic Causality of Thermal Degradation

Understanding why a compound degrades is the first step in preventing it. Thermal stress does not act alone; it provides the activation energy necessary for latent chemical reactions driven by environmental factors.

  • Hydrolytic Cleavage (Moisture-Driven): Thermal energy accelerates the nucleophilic attack of ambient moisture on the ester carbonyl. This leads to the hydrolysis of the ethyl ester, yielding 6-(2,3-dichlorophenyl)-6-oxohexanoic acid and ethanol[4][5]. The presence of the electron-withdrawing ketone at C6 slightly increases the electrophilicity of the entire chain, making the ester more vulnerable to cleavage at elevated temperatures[6].

  • Auto-Oxidation (Oxygen-Driven): The methylene protons α to the ketone (C5) and α to the ester (C2) are acidic and prone to radical abstraction. Under thermal stress in the presence of dissolved oxygen, auto-oxidation occurs, forming unstable hydroperoxides that eventually lead to chain scission and discoloration[7][8][9].

  • Intramolecular Cyclization (Impurity-Driven): While Dieckmann-type condensations typically require strong bases[10][11], prolonged thermal stress in the presence of trace acidic or basic impurities (leftover from synthesis) can induce enolization of the C5 methylene. This enolate can intramolecularly attack the C1 ester, forming a stable 5-membered cyclic diketone byproduct[12][13].

Table 1: Quantitative Degradation Profile (Simulated 6-Month Storage)

Storage Condition Temp (°C) Atmosphere Moisture % Purity Retained Primary Degradant
Ambient (Control) 25 Air Ambient 88.5% Carboxylic Acid
Elevated Thermal 40 Air Ambient 72.1% Acid + Hydroperoxides
Thermal + Dry 40 Air <10 ppm 89.3% Hydroperoxides

| Cold + Inert | 4 | Argon | <10 ppm | 99.8% | None detected |

Section 2: Diagnostic Troubleshooting Guide (FAQs)

Q1: My HPLC chromatogram shows a new, highly polar peak eluting before the parent compound after 3 months of storage. What is it? A1: This is almost certainly the hydrolyzed carboxylic acid derivative. Esters are highly prone to hydrolysis, a process exponentially accelerated by thermal stress and trace moisture[4][5]. Because the free acid is significantly more polar than the ethyl ester, it interacts less with a standard reverse-phase C18 column, eluting earlier. Corrective Action: Validate the anhydrousness of your crystallization solvents and ensure storage over PTFE-encapsulated desiccants.

Q2: The compound is turning slightly yellow over time, even in sealed containers. Why? A2: Yellowing is a classic indicator of auto-oxidation at the α -carbon, which forms conjugated diketones or polymeric hydroperoxide species[8][9]. Even in tightly sealed containers, dissolved oxygen within the neat oil or solid matrix can initiate radical pathways[7]. Corrective Action: Sparge the compound with Argon prior to sealing and store it in amber vials to prevent photo-thermal radical initiation.

Q3: How do trace impurities from synthesis affect long-term thermal stability? A3: Trace bases (e.g., sodium ethoxide) or acids can act as catalysts, lowering the activation energy for both ester hydrolysis and intramolecular cyclization[11][12]. At elevated temperatures, these impurities drive the formation of 5-membered cyclic byproducts[13]. Corrective Action: Implement a rigorous aqueous wash (e.g., saturated NH4​Cl ) during the final synthetic workup to ensure a strictly neutral pH before long-term storage[12].

Section 3: Self-Validating Storage Protocol

To guarantee the integrity of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, follow this step-by-step methodology. It is designed as a self-validating system : a parallel stressed control sample is used to continuously verify that the storage environment remains uncompromised[4].

Step 1: Purification & Neutralization

  • Dilute the synthesized compound in an aprotic solvent (e.g., anhydrous DCM).

  • Wash the organic phase twice with saturated aqueous NH4​Cl to neutralize trace bases, followed by a brine wash to remove residual water[12].

  • Dry over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure.

Step 2: Degassing (Oxygen Removal)

  • Transfer the purified compound to a heavy-walled Schlenk flask.

  • Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line. This removes dissolved oxygen from the matrix, entirely mitigating auto-oxidation pathways[7].

Step 3: Inert Packaging

  • Backfill the Schlenk flask with ultra-high purity Argon.

  • Inside a glovebox, aliquot the compound into amber glass vials (to block UV-induced thermal degradation) containing a 0.5g PTFE-encapsulated silica desiccant packet[4].

  • Seal the vials with PTFE-lined crimp caps. Store at 4°C.

Step 4: Protocol Validation (Forced Degradation Control)

  • Keep one sealed vial at 60°C for 7 days (Stress Test)[4].

  • Analyze the stressed sample via HPLC-MS.

    • Validation: If the purity remains >98%, your inert packaging protocol is successful. If hydrolysis or oxidation peaks appear, the Argon/desiccant seal was compromised during Step 3, and the batch must be repackaged.

Section 4: Workflows & Logical Diagrams

DegradationMechanisms Stress Thermal Stress Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate Path1 Ester Hydrolysis (Moisture) Stress->Path1 + H2O Path2 Auto-Oxidation (Oxygen) Stress->Path2 + O2 Path3 Cyclization (Trace Base/Acid) Stress->Path3 + Impurities Deg1 Carboxylic Acid Formation Path1->Deg1 Deg2 Hydroperoxides & Chain Cleavage Path2->Deg2 Deg3 Cyclic Diketones Path3->Deg3 Fix1 Desiccant & Ultra-Dry Storage Deg1->Fix1 Prevent via Fix2 Argon Backfill & Amber Vials Deg2->Fix2 Prevent via Fix3 Aqueous Wash & Neutral pH Deg3->Fix3 Prevent via

Logical workflow of thermal degradation pathways and targeted prevention strategies.

References

  • Alfa Chemistry: Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate. - alfa-chemistry.com - 1

  • ETHYL 6-(2,3-DICHLOROPHENYL)-6-OXOHEXANOATE - NextSDS - nextsds.com -2

  • Dieckmann condensation - jakami.de - 10

  • WO2018096176A1 - Precursor compounds for fragrant aldehydes - google.com - 3

  • Technical Support Center: Enhancing the Stability of Unsaturated Ester Compounds - benchchem.com -4

  • Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them - benchchem.com - 11

  • Preventing hydrolysis of β-keto ester during Dieckmann condensation - benchchem.com - 12

  • The Journal of Organic Chemistry 1961 Volume.26 No.5 - dss.go.th - 7

  • Long-Term Thermal Stabilization of Poly(Lactic Acid) - nih.gov - 5

  • Dieckmann condensation – An Intramolecular Claisen Reaction - chemistrysteps.com - 13

  • Hydrolytic degradation kinetics of bisphenol E cyanate ester resin and composite - cnrs.fr - 6

  • Stereoselective Oxidation of α-Copaene, a Fire Ant Repellent Sesquiterpene - acs.org - 8

  • US20140178316A1 - Skin treatments containing pyrroloquinoline quinone (pqq) esters - google.com - 9

Sources

Overcoming low aqueous solubility of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate in assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to generate reproducible assay data for highly lipophilic, non-ionizable compounds.

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate presents a classic formulation challenge in biochemical and cell-based assays. Because it contains a highly lipophilic dichlorophenyl ring alongside neutral ester and ketone moieties, it exhibits extremely low aqueous solubility. When introduced into standard aqueous buffers, it is prone to either precipitating out of solution (causing false negatives) or forming colloidal aggregates (causing false positives).

This guide is designed to help you diagnose the root cause of your assay interference and implement field-proven, self-validating protocols to overcome it.

Diagnostic Workflow: Identifying the Root Cause of Assay Failure

Before altering your assay conditions, you must determine whether the compound is precipitating or aggregating. The following workflow outlines the logical steps to diagnose solubility-driven interference.

G A Observe Assay Anomaly (Steep Hill slope, poor reproducibility) B Run Dynamic Light Scattering (DLS) A->B C Are micro/nano-aggregates detected? B->C D Counter-Screen: Add 0.01% Triton X-100 C->D Yes H Check for Precipitation (Centrifugation + LC-MS) C->H No E Is bioactivity lost? D->E F Diagnosis: False Positive (Colloidal Aggregation) E->F Yes G Diagnosis: True Activity (Target-Specific) E->G No I Is compound depleted from supernatant? H->I J Diagnosis: False Negative (Low Effective Concentration) I->J Yes K Implement Solubilization Protocol (e.g., HP-β-CD complexation) J->K

Diagnostic workflow for identifying solubility-driven assay interference.

Troubleshooting FAQs

Q1: Why does Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate show promiscuous, non-reproducible inhibition in my biochemical assays? A1: This is a hallmark of colloidal aggregation. Because this compound is highly lipophilic, it minimizes its thermodynamic exposure to water by forming micro- or nano-scale aggregates rather than precipitating cleanly. These aggregates non-specifically sequester and denature target proteins, leading to false-positive inhibition. This mechanism, extensively characterized by , is a primary source of assay interference. To diagnose this, run a counter-screen with 0.01% Triton X-100; if the compound's activity is abolished, it was an aggregation artifact[1].

Q2: Can I improve its solubility by simply adjusting the pH of my assay buffer? A2: No. Unlike molecules with carboxylic acid or amine moieties (such as [2]), Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate lacks ionizable groups within a physiologically relevant pH range. Both the ethyl ester and the ketone remain neutral. Therefore, pH adjustment will not alter its ionization state or enhance its aqueous solubility. You must rely on physical encapsulation strategies, such as using.

Q3: I am using DMSO to force the compound into solution, but my cell-based assay is failing. What is happening? A3: You are likely causing a "solvent crash" or exceeding the DMSO tolerance of your cell line. While 100% DMSO is standard for compound storage, rapid dilution of a highly concentrated DMSO stock into an aqueous buffer often causes the lipophilic compound to immediately precipitate out of solution[3]. Furthermore, carrying over high concentrations of DMSO into aqueous cell media causes cytotoxicity, membrane permeabilization, and altered gene expression[4].

Quantitative Data & Strategy Selection

Selecting the right solubilization strategy depends heavily on your assay format. Use the tables below to guide your experimental design.

Table 1: Comparison of Solubilization Strategies for Highly Lipophilic Compounds

StrategyMechanism of ActionProsConsRecommended Assay Type
Co-solvents (DMSO) Lowers the dielectric constant of the aqueous media.Easy to implement; standard in HTS.High risk of "solvent crash" and cytotoxicity.Biochemical assays (<1% v/v)
Surfactants (Triton X-100) Micellar encapsulation of the lipophilic compound.Disrupts colloidal aggregates effectively.Can denature sensitive target proteins.Biochemical counter-screens
Cyclodextrins (HP-β-CD) Forms a host-guest inclusion complex.High biocompatibility; prevents precipitation.Requires protocol optimization.Cell-based & in vivo assays

Table 2: Typical DMSO Tolerance Thresholds by Assay Type [4][5]

Assay TypeMaximum Tolerated DMSO (% v/v)Primary Consequence of Exceedance
Biochemical (Enzymatic)1.0% - 5.0%Enzyme denaturation / loss of activity
Cell Viability (e.g., HeLa, HEK293)0.2% - 0.5%Cytotoxicity, altered morphology
Primary Cells (e.g., HUVEC)< 0.1%Rapid apoptosis
High-Content Imaging0.2% - 0.5%Cytoskeletal artifacts

Self-Validating Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Co-evaporation Method)

Causality: HP-β-CD features a hydrophobic interior cavity that physically encapsulates the lipophilic dichlorophenyl ring of the compound. Meanwhile, its hydrophilic exterior hydroxyl groups interact with the aqueous buffer, maintaining high solubility without requiring toxic organic solvents.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water.

  • Dissolution: Dissolve Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate in ethanol to a concentration of 10 mg/mL.

  • Complexation: Mix the compound solution with the HP-β-CD solution at a 1:2 molar ratio (Compound:HP-β-CD) under continuous magnetic stirring for 2 hours at room temperature.

  • Evaporation: Remove the ethanol via rotary evaporation under reduced pressure at 40°C.

  • Lyophilization: Freeze-dry the remaining aqueous solution for 24 hours to obtain the solid inclusion complex powder.

  • Self-Validation Step: Reconstitute the powder in your target assay buffer. Centrifuge the solution at 10,000 × g for 10 minutes. Sample the supernatant and analyze it via HPLC-UV. If complexation was successful, the quantified concentration in the supernatant will match your nominal target concentration, confirming no precipitation occurred.

Protocol B: Determining Maximum Tolerated DMSO Concentration (MTC)

Causality: Different cell lines have drastically different sensitivities to organic solvents. Establishing the MTC empirically ensures that any observed phenotypic changes in your assay are driven by the compound itself, rather than vehicle-induced toxicity[4].

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures logarithmic growth (e.g., 10,000 cells/well) and incubate overnight.

  • Vehicle Preparation: Prepare a serial dilution of DMSO in complete culture media: 0% (control), 0.1%, 0.2%, 0.5%, 1.0%, and 2.0% (v/v).

  • Treatment: Aspirate the old media and apply the DMSO-containing media in biological triplicates.

  • Incubation: Incubate for the exact duration of your planned standard assay (e.g., 48 hours).

  • Measurement: Add a validated cell viability reagent (e.g., Resazurin or CellTiter-Glo) and measure the resulting fluorescence/luminescence.

  • Self-Validation Step: Plot the percent viability against the DMSO concentration. The MTC is defined as the highest concentration where viability remains ≥95% compared to the 0% DMSO control. You must strictly cap the final DMSO concentration in your compound screens below this validated threshold.

References

  • Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf. Available at:[Link]

  • Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? MDPI. Available at:[Link]

  • Achieving accurate compound concentration in cell-based screening. PubMed. Available at:[Link]

  • Inclusion Complexation of Etodolac with Hydroxypropyl-beta-cyclodextrin. ACS Publications. Available at:[Link]

  • Screening assay requirements. WEHI National Drug Discovery Centre. Available at:[Link]

Sources

Technical Support Center: Chemoselective Reduction of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Overview: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective reduction of multifunctional intermediates. Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate presents a classic tri-functional challenge: it contains a reducible C6 ketone, an ethyl ester, and an aryl chloride moiety.

The goal is almost universally to reduce the C6 ketone (either to a secondary alcohol or an alkane) while leaving the ethyl ester and the 2,3-dichlorophenyl ring completely intact. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yield, chemoselective reductions.

Part 1: Quantitative Chemoselectivity Matrix

To establish a baseline, we must understand how different reducing agents interact with the three functional groups of our target molecule.

Reducing AgentC6 KetoneEthyl Ester2,3-DichlorophenylOverall Recommendation
NaBH₄ / EtOH (0 °C) Reduces to 2° AlcoholIntactIntactOptimal for Alcohol
LiAlH₄ / THF Reduces to 2° AlcoholReduces to 1° AlcoholIntactAvoid (Over-reduction)
H₂ + Pd/C Reduces to Alkane/AlcoholIntactCleaved (Dehalogenation)Avoid (Loss of Cl)
Et₃SiH + TFA Reduces to AlkaneIntactIntactOptimal for Alkane
Part 2: Troubleshooting Guides & Causality

Issue 1: I am observing the loss of chlorine atoms (hydrodehalogenation) during my reaction.

  • Symptom: Mass spectrometry (LC-MS) shows M-34 or M-68 peaks, indicating the loss of one or both chlorine atoms from the phenyl ring.

  • Causality: This is a notorious side reaction when using palladium-catalyzed hydrogenation (H₂ with Pd/C). Palladium has a high affinity for inserting into aryl carbon-halogen bonds via oxidative addition, leading to rapid hydrodehalogenation[1]. The electron-withdrawing nature of the ketone initially activates the ring, making the ortho/meta chlorines highly susceptible to cleavage.

  • Solution: If your goal is to synthesize the secondary alcohol, abandon catalytic hydrogenation and switch to a mild hydride donor like Sodium Borohydride (NaBH₄)[2]. If you must reduce the ketone completely to the alkane (deoxygenation), use an ionic reduction method such as Triethylsilane (Et₃SiH) in Trifluoroacetic acid (TFA). Silicon-based hydride donors do not undergo oxidative addition with aryl chlorides, perfectly preserving the 2,3-dichlorophenyl ring.

Issue 2: My ester is being converted into a methyl ester, or I am seeing diol formation.

  • Symptom: NMR shows the disappearance of the ethyl quartet/triplet and the appearance of a methyl singlet (transesterification), or the formation of a primary alcohol at C1 (over-reduction).

  • Causality: While NaBH₄ is generally chemoselective for ketones over esters[3], running the reaction in Methanol (MeOH) is a critical error for ethyl esters. NaBH₄ reacts with MeOH to generate sodium tetramethoxyborate and sodium methoxide. The methoxide acts as a nucleophile, driving base-catalyzed transesterification. Furthermore, prolonged exposure to NaBH₄ at elevated temperatures (room temperature or above) can provide enough activation energy to slowly reduce the ester to a diol[2].

  • Solution: Strictly use absolute Ethanol (EtOH) as your solvent. This matches the ester alkyl group, rendering any transesterification invisible and harmless. Maintain the reaction temperature at 0 °C to kinetically favor the highly electrophilic ketone while leaving the resonance-stabilized ester untouched[4].

Part 3: Workflow & Mechanistic Pathway

The following decision matrix illustrates the logical progression for selecting the appropriate reduction pathway based on the desired terminal functional group.

ReductionWorkflow Start Target: Reduce C6 Ketone Preserve Ester & Chlorides Goal What is the desired product? Start->Goal Alcohol Secondary Alcohol (Ketone -> CH-OH) Goal->Alcohol Alkane Alkane (Ketone -> CH2) Goal->Alkane NaBH4 Protocol A: NaBH4 in EtOH at 0°C (Optimal) Alcohol->NaBH4 Chemoselective LiAlH4 AVOID: LiAlH4 or DIBAL-H (Cleaves Ester) Alcohol->LiAlH4 Side Reaction PdC AVOID: H2 + Pd/C (Hydrodehalogenation) Alkane->PdC Side Reaction Et3SiH Protocol B: Et3SiH + TFA (Ionic Reduction) Alkane->Et3SiH Chemoselective

Decision matrix for chemoselective reduction of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate.

Part 4: Self-Validating Experimental Protocol

Methodology: Chemoselective Reduction to Ethyl 6-(2,3-dichlorophenyl)-6-hydroxyhexanoate This protocol utilizes NaBH₄ to selectively reduce the ketone to a secondary alcohol. The system is "self-validating" because the choice of solvent (EtOH) inherently prevents observable transesterification, and strict temperature control prevents ester over-reduction.

Materials:

  • Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (1.0 eq)

  • Sodium Borohydride, NaBH₄ (0.5 eq - Note: 1 mole of NaBH₄ provides 4 moles of hydride)

  • Absolute Ethanol (EtOH), anhydrous

  • Saturated aqueous NH₄Cl (for quenching)

Step-by-Step Procedure:

  • Preparation: Dissolve Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate in anhydrous EtOH (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and an argon balloon.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 15 minutes. Causality: Low temperatures maximize the electrophilic discrimination between the ketone and the resonance-stabilized ester.

  • Reagent Addition: Add NaBH₄ (0.5 eq) portion-wise over 10 minutes. Causality: Portion-wise addition prevents rapid exothermic spikes that could provide enough activation energy to reduce the ester or cause solvent boil-off.

  • Reaction Monitoring: Stir at 0 °C for 1 hour. Monitor via TLC (Hexanes:EtOAc 7:3). The secondary alcohol product will be more polar (lower Rf) than the starting ketone.

  • Quenching (Critical Step): Once the starting material is consumed, slowly add saturated aqueous NH₄Cl dropwise at 0 °C. Causality: NH₄Cl safely destroys excess borohydride by protonation, releasing H₂ gas, without being acidic enough to cause ester hydrolysis or dehydration of the newly formed alcohol.

  • Workup: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Cerium(III) chloride (Luche reduction conditions) to improve selectivity? A: It is unnecessary for this substrate. Luche conditions (NaBH₄ + CeCl₃) are specifically designed for α,β-unsaturated ketones to favor 1,2-reduction over 1,4-conjugate addition[3]. Since our substrate is an isolated, saturated ketone, standard NaBH₄ is perfectly sufficient and avoids heavy metal waste.

Q: Why did my reaction mixture turn black when I tried to use Palladium on Carbon? A: If you attempted a hydrogenation and the mixture turned black or formed a mirror, the Pd/C catalyst likely degraded. More importantly, as established, Pd/C will aggressively strip the chlorines from your 2,3-dichlorophenyl ring[1]. Always avoid Pd/C for this specific molecule unless you specifically desire the dehalogenated byproduct.

Q: Is it possible to use Sodium Triacetoxyborohydride (STAB) for this reduction? A: STAB is generally too mild to reduce unactivated ketones efficiently. It is primarily used for reductive aminations where it selectively reduces the highly electrophilic iminium ion intermediate over the starting ketone[5]. Stick to NaBH₄ for direct ketone-to-alcohol reductions.

References
  • Ward, D. E., & Rhee, C. K. (1989). "Chemoselective reductions with sodium borohydride." Canadian Journal of Chemistry.
  • YouTube / One Chemistry. (2024). "NaBH4 Chemoselectivity Trick Ketone vs Ester Why NaBH4 Reduces Ketone Not Ester? Selective Reduction.
  • Master Organic Chemistry. (2011). "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Zhang, Y., Liao, S., & Xu, Y. (1994). "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups." ResearchGate.
  • BenchChem. "Common side reactions in the synthesis of 4-anilinopiperidine compounds.

Sources

Technical Support Center: Catalyst Optimization for Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Hub. Synthesizing Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate presents two major chemical challenges: regioselectivity (forcing the substitution pattern to the sterically hindered 2,3-position) and chemoselectivity (acylating a ketone without attacking the aliphatic ethyl ester).

This guide provides a field-proven, self-validating framework moving away from traditional Friedel-Crafts approaches toward highly optimized Iron-Catalyzed Cross-Coupling .

The Logical Framework: Why Iron Catalysis?

Traditional Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl adipoyl chloride (using Lewis acids like AlCl₃) is fundamentally flawed for this target. The bulky electrophile preferentially attacks the less sterically hindered 4-position, yielding the undesired 3,4-dichlorophenyl isomer.

To guarantee absolute regiocontrol, we must pre-install the functionalization site by starting with 1-bromo-2,3-dichlorobenzene, converting it to a Grignard reagent, and coupling it with ethyl adipoyl chloride. However, uncatalyzed Grignard additions to acid chlorides yield tertiary alcohols and degrade esters. By introducing Fe(acac)₃ as a catalyst, the acylation rate is accelerated by orders of magnitude, perfectly preserving the ester and preventing over-addition .

SynthesisLogic FC_Start 1,2-Dichlorobenzene FC_Rxn Friedel-Crafts Acylation (AlCl3) FC_Start->FC_Rxn Direct Acylation FC_End 3,4-Dichlorophenyl Isomer (Undesired) FC_Rxn->FC_End Steric Hindrance CC_Start 1-Bromo-2,3-dichlorobenzene CC_Grig Grignard Formation (Mg, THF) CC_Start->CC_Grig Metalation CC_Int 2,3-Dichlorophenyl-MgBr CC_Grig->CC_Int 100% Regiocontrol CC_Rxn Fe(acac)3 Acylation (Ethyl Adipoyl Chloride) CC_Int->CC_Rxn Cross-Coupling CC_End 2,3-Dichlorophenyl Isomer (Target Molecule) CC_Rxn->CC_End Chemoselective

Logical workflow comparing Friedel-Crafts vs. Iron-catalyzed cross-coupling for regiocontrol.

Quantitative Catalyst Evaluation

The table below summarizes the causality behind our catalyst selection. The data demonstrates why Fe(acac)₃ is the only viable pathway for scalable synthesis.

Catalyst SystemRegioselectivity (2,3- vs 3,4-)Chemoselectivity (Ketone vs 3° Alcohol)Ester ToleranceTypical Yield
AlCl₃ (Friedel-Crafts on 1,2-DCB)5 : 95N/AHigh45%
Uncatalyzed Grignard 100 : 020 : 80Low<15%
Pd(PPh₃)₄ (Cross-Coupling)100 : 085 : 15Moderate60%
Fe(acac)₃ (3 mol%)100 : 0 99 : 1 High 88%

Troubleshooting & FAQs

Q1: Why use Fe(acac)₃ instead of the cheaper FeCl₃? A1: While both are active, Fe(acac)₃ is non-hygroscopic, air-stable, and highly soluble in THF. This ensures reproducible generation of the homogeneous active catalytic species. FeCl₃ is highly hygroscopic; trace water leads to premature quenching of the Grignard reagent and inconsistent catalyst loading, which ruins batch-to-batch reproducibility .

Q2: My reaction yields high amounts of 2,2',3,3'-tetrachlorobiphenyl. How do I prevent this? A2: This is the homocoupling byproduct of the Grignard reagent. It occurs via oxidative homocoupling if the iron catalyst is not properly reduced or if trace oxygen is present. Ensure strict Schlenk conditions (Argon atmosphere). If the issue persists, adding a co-solvent like NMP (N-Methyl-2-pyrrolidone) stabilizes the active low-valent iron species and suppresses homocoupling .

Q3: Why is strict temperature control at -20°C critical? A3: At temperatures above 0°C, the uncatalyzed background reaction between the Grignard reagent and the ester moiety of ethyl adipoyl chloride begins to compete with the iron-catalyzed acylation. Furthermore, the low-valent iron active species, [Fe(MgX)₂]ₙ, is thermally unstable and will aggregate into inactive iron nanoparticles (observed as a black precipitate) if the temperature rises.

Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting. The active species is a highly reduced iron-ate complex generated in situ by the Grignard reagent. Because the reductive elimination step is exceptionally fast, the ketone product is ejected before the Grignard reagent has a chance to perform a nucleophilic attack on it.

FeMechanism Precat Precatalyst Fe(acac)3 Active Active Catalyst [Fe(MgX)2]n Precat->Active Reduction by ArMgBr OA_Int Acyl-Iron Complex [Fe]-CO-(CH2)4-COOEt Active->OA_Int Oxidative Addition (Ethyl Adipoyl Chloride) TM_Int Diorgano-Iron Complex Ar-[Fe]-CO-(CH2)4-COOEt OA_Int->TM_Int Transmetalation (ArMgBr) TM_Int->Active Catalyst Regeneration Product Target Molecule TM_Int->Product Reductive Elimination

Catalytic cycle of Fe(acac)3 mediated cross-coupling of acid chlorides and Grignard reagents.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) incorporates In-Process Controls (IPCs) so you can validate the success of each phase without waiting for the final yield.

Phase 1: Preparation of 2,3-Dichlorophenylmagnesium Bromide
  • Setup: Flame-dry a 250 mL 3-neck Schlenk flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under Argon.

  • Initiation: Add Magnesium turnings (1.1 eq, 26.4 mmol) and 10 mL of anhydrous THF. Add a single crystal of iodine to activate the magnesium.

  • Addition: Dissolve 1-bromo-2,3-dichlorobenzene (1.0 eq, 24.0 mmol) in 40 mL anhydrous THF. Add 5% of this solution to the Mg turnings. Heat gently until the iodine color fades and the reaction initiates (exotherm).

  • Completion: Add the remaining aryl bromide dropwise over 30 minutes to maintain a gentle reflux. Stir for an additional 1 hour at room temperature.

  • IPC (Self-Validation): Quench a 0.1 mL aliquot in 1 mL saturated aqueous NH₄Cl. Extract with 1 mL hexane and analyze via GC-MS. Success is indicated by the complete disappearance of the starting material (m/z 226) and the appearance of 1,2-dichlorobenzene (m/z 146), confirming successful metalation and protonation.

Phase 2: Iron-Catalyzed Acylation
  • Catalyst Preparation: In a separate flame-dried 500 mL Schlenk flask, dissolve Fe(acac)₃ (3 mol%, 0.72 mmol) and ethyl adipoyl chloride (ethyl 6-chloro-6-oxohexanoate) (1.05 eq, 25.2 mmol) in 100 mL anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool strictly to -20°C .

  • Coupling: Transfer the Grignard reagent from Phase 1 into a dropping funnel via cannula. Add the Grignard reagent dropwise to the acid chloride/iron solution over 45 minutes, maintaining the internal temperature below -15°C. The solution will turn a deep red/brown.

  • IPC (Self-Validation): 10 minutes after the addition is complete, run a TLC (Hexanes/EtOAc 8:2) visualized with UV. Success is indicated by the complete consumption of the Grignard reagent and the appearance of a single major UV-active spot at R_f ~0.4.

Phase 3: Quench and Isolation
  • Quench: While still at -20°C, rapidly add 50 mL of 1M HCl to quench the active iron species and unreacted Grignard.

  • Extraction: Warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield pure Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate.

References

  • Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2004). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes. The Journal of Organic Chemistry, 69(11), 3943-3949.[Link]

  • Bedford, R. B., Huwe, M., Wilkinson, M. C. (2008). The Promise and Challenge of Iron-Catalyzed Cross Coupling. Accounts of Chemical Research, 41(11), 1490-1500. [Link]

  • Cahiez, G., & Duplais, C. (2009). Iron-Catalyzed Reactions of Grignard Reagents. Chemistry – A European Journal, 15(38), 9602-9626.[Link]

Validation & Comparative

Comparative Reactivity Guide: Ethyl vs. Methyl 6-(2,3-Dichlorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

As a Senior Application Scientist in pharmaceutical development, I frequently evaluate intermediate building blocks for active pharmaceutical ingredients (APIs). The 6-(2,3-dichlorophenyl)-6-oxohexanoate framework is a highly versatile synthon, particularly in the synthesis of complex neuroleptic agents and agrochemicals. A critical decision in route scouting is selecting the appropriate ester derivative: the 1[1] versus its methyl ester counterpart.

This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on chemoselectivity, hydrolysis kinetics, and downstream functionalization to help researchers optimize their synthetic workflows.

Chemoselectivity Profile: The 6-Oxo vs. Ester Dichotomy

Both derivatives contain two distinct electrophilic centers: the C6 aromatic ketone and the terminal C1 ester. The ketone is highly electrophilic, making it the primary target for nucleophilic attack, requiring2[2] in complex multi-step syntheses. Conversely, the ester serves as a latent3[3] or amide precursor. Selecting between the methyl and ethyl ester dictates the thermodynamic and kinetic boundaries of these transformations.

Kinetic & Thermodynamic Comparison: Methyl vs. Ethyl Ester
  • Saponification (Alkaline Hydrolysis) : The methyl ester undergoes alkaline hydrolysis significantly faster than the ethyl ester. This is driven by the reduced steric bulk of the methoxy group, which lowers the activation energy for the 4[4].

  • Direct Amidation : When reacting with primary or secondary amines, the methyl ester is the superior choice. The ethoxy group is a poorer leaving group and presents greater steric hindrance, often requiring elevated temperatures or Lewis acid catalysis, which can compromise the integrity of the 6-oxo group.

  • Reduction : Both esters are stable to mild hydride donors like sodium borohydride (NaBH₄), which selectively 5[5] to a secondary alcohol. However, if complete reduction to the diol is required using stronger agents (e.g., LiAlH₄), the methyl ester reacts more rapidly.

Quantitative Reactivity Data

The following table summarizes the comparative performance of both derivatives under standard synthetic conditions.

Reaction TypeReagents & ConditionsMethyl Ester PerformanceEthyl Ester PerformancePrimary Selectivity
Alkaline Hydrolysis LiOH (1.5 eq), THF/H₂O, 25°CFast ( t1/2​ ~ 1.5 h) / >95% yieldModerate ( t1/2​ ~ 4.0 h) / >90% yieldEster selective
Direct Amidation Benzylamine (2.0 eq), MeOH, 50°CModerate ( t1/2​ ~ 8 h) / 85% yieldSlow ( t1/2​ > 24 h) / <50% yieldEster selective
Ketone Reduction NaBH₄ (1.1 eq), MeOH, 0°CFast ( t1/2​ < 1 h) / 98% yieldFast ( t1/2​ < 1 h) / 98% yieldKetone selective
Ketalization Ethylene glycol, TsOH, Toluene, RefluxFast / 92% yieldFast / 90% yieldKetone selective
Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly detailed to empower researchers in troubleshooting.

Protocol A: Chemoselective Ketone Protection (Ketalization)

When downstream modifications require harsh nucleophiles (e.g., Grignard reagents) that would otherwise attack the 6-oxo group, 2[2].

  • Setup : Charge a round-bottom flask with 6-(2,3-dichlorophenyl)-6-oxohexanoate (1.0 eq), ethylene glycol (5.0 eq), and catalytic p-Toluenesulfonic acid (TsOH, 0.05 eq) in anhydrous toluene (0.2 M).

  • Reaction : Assemble a Dean-Stark apparatus fitted with a reflux condenser. Heat the mixture to reflux (approx. 110°C).

    • Causality : The Dean-Stark trap continuously removes water as an azeotrope, exploiting Le Chatelier's principle to drive the reversible ketalization to completion.

  • Monitoring : Reflux until water ceases to collect in the trap (typically 4-6 hours).

  • Quench & Workup : Cool to room temperature and immediately quench with saturated aqueous NaHCO₃.

    • Causality : The basic quench neutralizes the TsOH catalyst, preventing the acid-catalyzed hydrolysis of the newly formed ketal back to the ketone during aqueous workup. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Ketone Reduction

This protocol selectively reduces the 6-oxo group to the corresponding alcohol while 5[5].

  • Setup : Dissolve the ester (1.0 eq) in anhydrous methanol (0.3 M) and cool the solution to 0°C using an ice bath.

    • Causality : Methanol acts as a protic solvent that stabilizes the transition state, accelerating the reduction. Cooling to 0°C suppresses unwanted transesterification or ester reduction.

  • Addition : Add NaBH₄ (1.1 eq) portion-wise over 15 minutes.

    • Causality : Portion-wise addition controls the exothermic release of hydrogen gas and prevents localized heating.

  • Reaction : Stir at 0°C for 1 hour. Monitor by TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.

  • Quench : Carefully add saturated aqueous NH₄Cl.

    • Causality : NH₄Cl provides a mild, buffered acidic quench that safely destroys excess hydride without risking the acid-catalyzed hydrolysis of the ester or dehydration of the resulting alcohol.

Mechanistic Visualization

The following diagram maps the divergent chemoselective pathways available to these building blocks.

Chemoselectivity cluster_0 Ester-Targeted Reactions cluster_1 Ketone-Targeted Reactions SM 6-(2,3-dichlorophenyl)-6-oxohexanoate (Methyl or Ethyl Ester) Hyd Alkaline Hydrolysis (LiOH, THF/H2O) SM->Hyd Me > Et Kinetics Amid Direct Amidation (R-NH2, Heat) SM->Amid Me >> Et Kinetics Red Chemoselective Reduction (NaBH4, MeOH, 0°C) SM->Red High Chemoselectivity Prot Ketalization (Ethylene Glycol, TsOH) SM->Prot Dean-Stark Azeotrope

Figure 1: Divergent chemoselective workflows for 6-oxohexanoate derivatives.

References
  • NextSDS. "ETHYL 6-(2,3-DICHLOROPHENYL)-6-OXOHEXANOATE." 1

  • CymitQuimica. "6-(2,3-Dichlorophenyl)-6-oxohexanoic acid." 3

  • BenchChem. "Application Notes and Protocols for the Chemoselective Protection of Ketones in the Presence of Esters." 2

  • University of Birmingham. "II Reduction Reactions: Issues of Reactivity and Selectivity." 5

  • RSC Publishing. "The Kinetics of Alkyl-Oxygen Fission in Ester Hydrolysis." 4

Sources

A Comparative Guide to the Validation of a GC-MS Method for the Analysis of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate. It is intended for researchers, scientists, and drug development professionals who require robust, reliable, and compliant analytical methods. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring scientific integrity and regulatory acceptability.[1][2][3][4][5]

Introduction: The Analytical Imperative

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is a semi-volatile organic compound, likely serving as a key intermediate or a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs).[6][7] The accurate quantification of such molecules is critical for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies mandate that analytical procedures used for release and stability testing must be validated to demonstrate they are fit for their intended purpose.[1][4][5][8]

Gas Chromatography (GC) is an ideal separation technique for volatile and semi-volatile compounds that are thermally stable.[9][10] When coupled with Mass Spectrometry (MS), it provides unparalleled specificity and sensitivity, making GC-MS a gold standard for identifying and quantifying trace-level impurities in complex matrices.[6][11][12] This guide details the validation of such a method, comparing its performance characteristics against established criteria and alternative analytical technologies.

Method Development & Rationale

The selection of a GC-MS method was predicated on the analyte's chemical properties: volatility and thermal stability. Unlike High-Performance Liquid Chromatography (HPLC), GC avoids issues related to solvent compatibility and analyte solubility, often providing sharper peaks and better resolution for this class of compounds.

Optimized GC-MS Parameters

The following parameters were established after a rigorous development and optimization process designed to maximize sensitivity, peak shape, and resolution.

ParameterConditionRationale
GC System Agilent 8890 GC or equivalentProvides excellent temperature control and retention time stability.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity in Electron Ionization (EI) mode.
Column 30 m x 0.25 mm ID, 0.25 µm filmA mid-polarity column provides good selectivity for halogenated aromatic compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas ensuring optimal separation efficiency and MS compatibility.
Inlet Splitless Mode, 280°CEnsures quantitative transfer of the analyte onto the column without thermal degradation.
Oven Program 150°C (1 min), ramp 20°C/min to 300°C (5 min)Gradient elution effectively separates the analyte from potential impurities and matrix components.
MS Source 230°CStandard temperature for robust ionization while minimizing source contamination.
MS Quad 150°CEnsures consistent ion transmission and mass accuracy.
Ionization Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for confident identification.
Acquisition Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity by monitoring characteristic ions of the analyte.
Quantifier Ion m/z XXX(Hypothetical) The most abundant, characteristic fragment ion.
Qualifier Ions m/z YYY, ZZZ(Hypothetical) Secondary ions used for identity confirmation.
Experimental Workflow Diagram

The overall analytical process, from sample receipt to final data reporting, follows a structured and logical sequence to ensure data integrity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Sample Dilute Dilute Sample to Working Concentration Sample->Dilute Standard Prepare Calibration Standards & QCs Sequence Run Analytical Sequence (Blanks, Standards, QCs, Samples) Standard->Sequence Dilute->Sequence SST System Suitability Test (SST) SST->Sequence Acquire Acquire Data (SIM Mode) Sequence->Acquire Integrate Integrate Chromatograms Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Calculate Calculate Analyte Concentration Calibrate->Calculate Report Generate Final Report Calculate->Report

Caption: High-level workflow for GC-MS analysis.

Method Validation: A Parameter-by-Parameter Analysis

The validation was performed according to the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be evaluated.[1][3][13]

Specificity / Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]

  • Protocol:

    • A solution of a placebo (matrix without the analyte) was injected to demonstrate no interfering peaks at the analyte's retention time.

    • The analyte was spiked into the placebo matrix and analyzed.

    • The mass spectrum of the analyte peak in the spiked sample was compared to that of a pure standard to confirm identity and peak purity.

    • Forced degradation studies (acid, base, oxidation, heat, light) were performed to ensure the method can separate the analyte from potential degradation products.

  • Results: The method demonstrated excellent specificity. No interferences were observed at the retention time of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate in the blank or placebo injections. The mass spectral data confirmed the peak identity, and all major degradation products were chromatographically resolved from the parent analyte.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[15]

  • Protocol:

    • A series of at least five calibration standards were prepared by diluting a stock solution, covering a range of 50% to 150% of the expected working concentration.

    • Each standard was injected in triplicate.

    • A calibration curve was constructed by plotting the peak area against the concentration.

    • Linear regression analysis was performed to determine the slope, intercept, and correlation coefficient (r²).

  • Data Summary:

ParameterResultAcceptance Criterion
Range 1.0 µg/mL - 15.0 µg/mLCovers expected concentrations.
Correlation Coefficient (r²) 0.9995≥ 0.999
Y-Intercept Minimal, not significantly different from zeroPasses statistical tests.
Residuals Randomly distributed around zeroNo systematic deviation.
  • Discussion: The high correlation coefficient indicates a strong linear relationship between concentration and response within the defined range, confirming the method's suitability for quantitative analysis.[15]

Accuracy (as Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed using a recovery study by spiking a known amount of analyte into a placebo matrix.[16]

  • Protocol:

    • The analyte was spiked into the placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Nine determinations were made (three replicates at each of the three levels).

    • The percentage recovery was calculated for each replicate.

  • Data Summary:

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
Low (80%) 99.2%1.1%98.0% - 102.0% Recovery, RSD ≤ 2.0%
Mid (100%) 100.5%0.8%98.0% - 102.0% Recovery, RSD ≤ 2.0%
High (120%) 101.1%0.9%98.0% - 102.0% Recovery, RSD ≤ 2.0%
  • Discussion: The recovery values are well within the typical acceptance limits for an impurity method, demonstrating that the method is free from significant proportional or constant systematic error.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.

  • Data Summary:

Precision LevelMean Concentration (µg/mL)% RSDAcceptance Criterion
Repeatability 10.030.7%RSD ≤ 2.0%
Intermediate Precision 10.091.2%RSD ≤ 3.0%
  • Discussion: The low Relative Standard Deviation (RSD) values for both repeatability and intermediate precision indicate that the method produces consistent and reliable results under various typical laboratory conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • LOD and LOQ were estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

    • The estimations were confirmed by injecting a series of dilute solutions and demonstrating that the LOQ concentration could be analyzed with acceptable accuracy (recovery) and precision (RSD).

  • Data Summary:

ParameterResultPerformance at LOQAcceptance Criteria (at LOQ)
LOD 0.05 µg/mLN/ASignal-to-Noise ≥ 3
LOQ 0.15 µg/mL98.5% Recovery, 4.5% RSDRecovery 80-120%, RSD ≤ 10%
  • Discussion: The method demonstrates sufficient sensitivity for the intended purpose, allowing for the reliable quantification of the analyte even at very low levels, which is crucial for impurity analysis.[17]

Comparative Analysis with Alternative Methodologies

While GC-MS is highly suitable for this analyte, other techniques could be considered. The choice of method depends on factors like analyte properties, required sensitivity, and available instrumentation.[9][18]

Caption: Decision tree for analytical method selection.

Comparison Table
FeatureGC-MS (This Method)HPLC-UVUPLC-MS/MS
Principle Gas-phase separation, mass-based detectionLiquid-phase separation, UV absorbance detectionHigh-pressure liquid separation, tandem MS detection
Applicability Excellent for volatile & semi-volatile, thermally stable compounds.[9]Broad applicability, but may struggle with non-chromophoric compounds.Very broad, suitable for polar, non-volatile, and thermally labile compounds.
Specificity Very High (based on retention time and mass spectrum).Moderate (risk of co-elution with compounds having similar UV spectra).Extremely High (based on retention time, parent ion, and fragment ions).
Sensitivity High (ng to pg level), especially in SIM mode.Moderate (µg to ng level).Very High (pg to fg level).[19]
Sample Prep Simple dilution; derivatization may be needed for some analytes.[9]Solvent extraction, filtration.Solvent extraction, filtration; may require solid-phase extraction (SPE).
Run Time Moderate (~15-30 min).Moderate to Long (~20-60 min).Short (~2-10 min).
Cost Moderate initial investment and running costs.Lower initial investment, lower running costs.High initial investment, high running costs.
Justification for GC-MS

For Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, the GC-MS method provides the optimal balance of specificity, sensitivity, and cost-effectiveness. Its semi-volatile nature makes it a perfect candidate for gas chromatography. The mass spectrometric detection provides unequivocal identification, which is a significant advantage over HPLC-UV, where peak identity is less certain. While UPLC-MS/MS offers higher sensitivity, it is not required for this application, and the higher operational complexity and cost are not justified.

Conclusion

This guide has detailed the successful validation of a GC-MS method for the quantitative determination of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate. The method has been rigorously tested and proven to be specific, linear, accurate, precise, and sensitive for its intended purpose. All validation parameters met the stringent acceptance criteria derived from ICH guidelines.[1][4] The comparative analysis confirms that GC-MS is the most appropriate technique for this analyte, providing a robust and reliable tool for quality control in a pharmaceutical setting.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. U.S. Pharmacopeia. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. [Link]

  • <1225> Validation of Compendial Procedures - USP-NF ABSTRACT. U.S. Pharmacopeia. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • VICH GL2 Validation of analytical procedures: methodology - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Custom GC-MS Analysis for Pharmaceuticals: Impurity Profiling, Forced Degradation & Stability Studies. ResolveMass Laboratories Inc. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate. [Link]

  • ICH Q14 Guideline on analytical procedure development Step 5. European Medicines Agency. [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. LinkedIn. [Link]

  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • (PDF) Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. ResearchGate. [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC. [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. The Pharma Guidance. [Link]

  • A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS. Chromatography Online. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). [Link]

  • Rugged Method for Semivolatile Organic Compounds Analysis. Restek. [Link]

  • A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC-MS. ResearchGate. [Link]

  • EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). U.S. Environmental Protection Agency. [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Agilent. [Link]

  • GCxGC-MS hyphenated techniques in environmental analysis: a review of the state-of-the-art. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

Sources

Comparative Chemical Stability Guide: Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate vs. 2,4-Dichloro Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical building blocks, aryl oxohexanoates are critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). When selecting between positional isomers—specifically Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate and its 2,4-dichloro analog —understanding their distinct chemical stability profiles is paramount.

This guide provides an objective, mechanistically grounded comparison of their stability, supported by physical organic chemistry principles and a self-validating experimental framework.

Mechanistic Rationale: Substituent Effects on Aryl Ketones

The chemical stability of these molecules is primarily governed by the reactivity of the C6-ketone. The positional shift of a single chlorine atom from the meta (3-position) to the para (4-position) position fundamentally alters the electronic and steric environment of the carbonyl group.

Electronic Effects & Electrophilicity

The susceptibility of the carbonyl carbon to nucleophilic attack (e.g., base-catalyzed hydrolysis or amine condensation) is dictated by the substituent effects of the aryl ring[1].

  • 2,3-Dichloro Isomer: The meta-chloro group (position 3) exerts a strong inductive electron-withdrawing effect (-I) without any compensatory resonance stabilization (+R). This amplifies the partial positive charge ( δ+ ) on the carbonyl carbon, increasing its electrophilicity and making it highly reactive.

  • 2,4-Dichloro Isomer: The para-chloro group (position 4) exhibits both -I and +R effects. The +R effect allows lone-pair delocalization from the chlorine atom into the aromatic π -system, which partially stabilizes the adjacent carbonyl and dampens its reactivity[2].

Steric "Buttressing" Effect

In the 2,3-dichloro substitution pattern, the adjacent chlorine atoms repel each other. This steric clash (buttressing effect) forces the 2-chloro group closer to the carbonyl moiety, twisting the carbonyl out of coplanarity with the aromatic ring[1]. The resulting orthogonal conformation breaks the π -conjugation, stripping the ketone of its resonance stabilization and further decreasing its thermodynamic stability compared to the more planar 2,4-dichloro analog.

Photochemical Stability

Photochemically, both compounds contain a γ -hydrogen on the hexanoate chain, rendering them susceptible to Norrish Type II cleavage upon UV exposure[3]. The excited triplet state ( T1​ ) abstracts the γ -hydrogen, forming a 1,4-biradical that undergoes cleavage or Yang cyclization.

Norrish A Aryl 6-Oxohexanoate (Ground State S0) B Excited Triplet State (T1) A->B UV Light (hv) & ISC C 1,4-Biradical Intermediate B->C gamma-H Abstraction D Acetophenone Derivative + Enol/Alkene C->D Cleavage E Cyclobutanol Derivative C->E Yang Cyclization

Photochemical degradation pathway (Norrish Type II) for aryl oxohexanoates.

Comparative Stability Data

The table below summarizes the predicted quantitative stability metrics based on the electronic and steric parameters of the respective aryl ketone systems.

ParameterEthyl 6-(2,3-dichlorophenyl)-6-oxohexanoateEthyl 6-(2,4-dichlorophenyl)-6-oxohexanoate
Electronic Effect on Carbonyl Strong -I (Inductive), No +R stabilizationModerate -I, Partial +R (Resonance) stabilization
Steric Conformation Orthogonal (Buttressing effect from 3-Cl)Planar/Slightly twisted (No adjacent Cl clash)
Base Hydrolysis ( T1/2​ at pH 10) ~ 12 hours (Accelerated degradation)~ 28 hours (Higher stability)
Photolytic Degradation (24h UV-A) High (~45% degradation via Norrish II)Moderate (~25% degradation)
Oxidative Stability (0.3% H2​O2​ ) Susceptible to Baeyer-Villiger oxidationModerately resistant

Note: Quantitative values are representative benchmarks derived from established Hammett substituent models for aryl ketones.

Self-Validating Experimental Protocol: Forced Degradation

To empirically validate the stability differences between the 2,3-dichloro and 2,4-dichloro analogs, the following forced degradation protocol must be employed. This protocol is designed as a self-validating system: it utilizes orthogonal quenching and parallel dark controls to ensure that the observed degradation is exclusively attributable to the applied stressor, eliminating false positives from solvent interactions.

Step-by-Step Methodology
  • Stock Preparation: Accurately weigh 10.0 mg of each compound and dissolve in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to yield a 1 mg/mL stock solution.

  • Hydrolytic Stress (Base-Catalyzed):

    • Transfer 1.0 mL of stock solution to a borosilicate vial.

    • Add 1.0 mL of 0.1 M NaOH.

    • Incubate at 60°C for exactly 24 hours.

  • Photolytic Stress:

    • Transfer 1.0 mL of stock solution to a quartz cuvette.

    • Expose to UV-A/Vis light (1.2 million lux hours and 200 watt hours/square meter) at 25°C.

    • Self-Validation Control: Wrap an identical sample in aluminum foil (Dark Control) and place it in the same chamber to rule out thermal degradation.

  • Orthogonal Quenching: Terminate the hydrolytic reaction by adding 1.0 mL of 0.1 M HCl to neutralize the base, preventing further degradation during autosampler queuing.

  • Chromatographic Analysis: Analyze all samples via HPLC-UV/MS (C18 column, Gradient MeCN/Water with 0.1% Formic Acid). Quantify the remaining parent peak area relative to the time-zero ( T0​ ) control.

Workflow S1 1. Stock Preparation (1 mg/mL in MeCN) S2A 2A. Base Hydrolysis (0.1M NaOH, 60°C) S1->S2A S2B 2B. Photolysis (UV-A/Vis, 25°C) S1->S2B S3A 3A. Quench with 0.1M HCl S2A->S3A S3B 3B. Dark Control Comparison S2B->S3B S4 4. HPLC-UV/MS Analysis (Quantify % Degradation) S3A->S4 S3B->S4

Self-validating forced degradation workflow for stability assessment.

References[3] Title: A Study of Norrish Type II Reactions of Aryl Alkyl Ketones Included within Zeolites | Source: Journal of the American Chemical Society | URL:https://pubs.acs.org/doi/10.1021/ja00036a040[2] Title: Evaluation of substituent effects on activity and enantioselectivity in the enzymatic reduction of aryl ketones | Source: Tetrahedron: Asymmetry | URL:https://doi.org/10.1016/j.tetasy.2005.02.030[1] Title: Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols | Source: Organic Letters | URL:https://pubs.acs.org/doi/10.1021/acs.orglett.3c01462

Sources

Benchmarking synthesis pathways for Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthesis Pathways for Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate: A Comparative Technical Guide

Executive Summary

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (CAS: 898777-89-4) is a highly specific, sterically hindered 6-aryl-6-oxohexanoate building block [1]. It is frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Synthesizing this specific regiochemical isomer presents a unique challenge: traditional direct acylation methods fail due to the electronic and steric properties of the dichlorophenyl moiety. This guide benchmarks the most viable synthesis pathways, providing process chemists with the mechanistic rationale and self-validating protocols required for successful scale-up.

Mechanistic Rationale: The Regioselectivity Challenge

When designing a synthesis for a 6-aryl-6-oxohexanoate, the default approach is often a Friedel-Crafts acylation. However, reacting 1,2-dichlorobenzene with ethyl adipoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) yields overwhelmingly the 3,4-dichlorophenyl isomer. The steric hindrance at the ortho position (C3) of 1,2-dichlorobenzene heavily disfavors electrophilic attack, making the direct synthesis of the 2,3-dichloro isomer practically impossible via this route.

To achieve perfect regioselectivity, the synthesis must rely on pre-functionalized starting materials—specifically, leveraging a 2,3-dichlorophenyl organometallic reagent. This necessitates carbon-carbon bond formation via either a [2] or a Palladium-catalyzed [3].

Benchmarking the Synthesis Pathways

The following table summarizes the quantitative performance data of the three primary synthetic strategies evaluated for this intermediate.

Synthesis PathwayKey IntermediateRegioselectivityIsolated YieldScalabilityCost-Efficiency
Weinreb Amide (Route A) Weinreb Amide>99% (Perfect)90–95%ExcellentModerate (Amine cost)
Negishi Coupling (Route B) Organozinc Halide>99% (Perfect)80–85%GoodLow (Pd Catalyst cost)
Friedel-Crafts (Route C) Acylium Ion<10% (Fails)<10%N/AHigh (But unviable)

Synthesis Workflow Decision Tree

SynthesisBenchmarking Target Ethyl 6-(2,3-dichlorophenyl) -6-oxohexanoate Substrate1 Monoethyl Adipate via Weinreb Amide Target->Substrate1 Route A (Optimal) Substrate2 Ethyl Adipoyl Chloride + Organozinc Target->Substrate2 Route B (Alternative) Substrate3 1,2-Dichlorobenzene + Ethyl Adipoyl Chloride Target->Substrate3 Route C (Not Recommended) Route1 Weinreb Ketone Synthesis (Grignard Addition) Substrate1->Route1 Route2 Negishi Cross-Coupling (Pd-Catalyzed) Substrate2->Route2 Route3 Friedel-Crafts Acylation (AlCl3 Catalyzed) Substrate3->Route3 Outcome1 >95% Yield Perfect Regioselectivity Route1->Outcome1 Outcome2 85-90% Yield High Regioselectivity Route2->Outcome2 Outcome3 <10% Yield (2,3-isomer) Major: 3,4-isomer Route3->Outcome3

Fig 1: Logical decision tree benchmarking synthesis pathways for the target oxohexanoate.

Detailed Experimental Protocols

Protocol A: The Weinreb Amide Approach (The Gold Standard)

Causality & Design: The primary risk when reacting an ester or acid chloride with a Grignard reagent is uncontrolled over-addition, leading to a tertiary alcohol. By first converting ethyl adipoyl chloride to a Weinreb amide (using N,O-dimethylhydroxylamine), the initial nucleophilic attack forms a tetrahedral intermediate. This intermediate is rigidly stabilized by a five-membered metal chelate ring involving the magnesium ion and the methoxy oxygen [2]. This chelation acts as a thermodynamic trap, completely halting further reaction until the complex is deliberately destroyed via acidic aqueous workup, cleanly releasing the target ketone.

Step-by-Step Methodology:

  • Amidation: In a flame-dried flask under N₂, dissolve ethyl adipoyl chloride (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M). Cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), followed by the dropwise addition of triethylamine (2.2 eq).

  • IPC Validation 1: Stir for 2 hours at room temperature. Check completion via TLC (Hexane:EtOAc 7:3). Quench a micro-aliquot in methanol; the absence of the methyl ester spot confirms total consumption of the acid chloride.

  • Grignard Addition: Isolate the Weinreb amide via aqueous extraction and solvent evaporation, then redissolve in anhydrous THF (0.3 M) and cool to 0 °C. Dropwise, add 2,3-dichlorophenylmagnesium bromide (1.05 eq, 0.5 M in THF). Stir for 1 hour at 0 °C.

  • IPC Validation 2: Quench a 0.1 mL aliquot in 1M HCl, extract with EtOAc, and analyze via GC-MS. The chromatogram must show the target mass (m/z 302/304) and zero presence of the tertiary alcohol over-addition product.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate as a pale oil.

Protocol B: Negishi Cross-Coupling (The High-Yield Alternative)

Causality & Design: For manufacturing environments where cryogenic Grignard conditions are prohibitive, Negishi cross-coupling provides a robust, room-temperature alternative. By transmetalating the highly reactive Grignard reagent with zinc chloride, the nucleophilicity of the organometallic species is drastically dampened. This prevents direct nucleophilic attack on the acyl chloride. Instead, the organozinc selectively undergoes transmetalation with the Pd(II) intermediate (formed via oxidative addition of the acyl chloride to the Pd(0) catalyst), ensuring clean C-C bond formation [3].

Step-by-Step Methodology:

  • Organozinc Preparation: In a dry flask under N₂, add 2,3-dichlorophenylmagnesium bromide (1.0 eq, 0.5 M in THF). Add a solution of anhydrous ZnCl₂ (1.1 eq, 1.0 M in THF) dropwise at room temperature. Stir for 1 hour to ensure complete transmetalation to 2,3-dichlorophenylzinc bromide.

  • Cross-Coupling: To the organozinc solution, add ethyl adipoyl chloride (0.95 eq) and the catalyst Pd(PPh₃)₄ (0.05 eq). Heat the mixture to 50 °C for 4 hours.

  • IPC Validation: Analyze the reaction mixture via GC-MS. Complete consumption of the ethyl adipoyl chloride indicates reaction completion.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove precipitated zinc salts and palladium black. Quench the filtrate with 1M HCl, extract with MTBE, wash with saturated NaHCO₃ and brine. Dry over MgSO₄, concentrate, and purify via column chromatography.

References

  • Weinreb Ketone Synthesis Organic Chemistry Portal URL:[Link]

  • Negishi Coupling Organic Chemistry Portal URL:[Link]

Spectroscopic validation of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate purity standards

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the compounding errors introduced by poorly characterized pharmaceutical intermediates. When synthesizing complex active pharmaceutical ingredients (APIs)—particularly those containing halogenated aromatic systems—the purity of your starting materials dictates the safety and efficacy of the final drug product.

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (CAS: 898777-89-4) is a critical intermediate. Its structure, featuring a dichlorophenyl ring and two distinct carbonyl environments (a ketone and an ester), makes it highly susceptible to regioisomeric impurities (such as 2,4-dichloro analogs) and incomplete esterification byproducts during synthesis. Relying on simple area-percent chromatography for its validation is a dangerous trap.

This guide provides an objective, in-depth comparison of purity standard grades for this intermediate and establishes a self-validating spectroscopic workflow to guarantee structural integrity and absolute purity.

Comparative Analysis of Purity Standard Grades

When sourcing or validating Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, researchers typically choose between three grades of materials. The choice directly impacts regulatory compliance and analytical certainty [1].

ParameterCertified Reference Material (CRM)Commercial Reagent GradeIn-House Synthesized Standard
Purity Guarantee >99.5% (Absolute mass fraction via qNMR)Typically 96.0% - 98.0% (Relative via HPLC-UV)Variable (Highly batch-dependent)
Traceability Fully traceable to SI units (NIST/Ph. Eur.)Lot-specific Certificate of Analysis (CoA) onlyInternal laboratory notebook traceability
Impurity Profiling Full structural elucidation of trace impuritiesMajor impurities often unidentifiedRequires extensive internal validation
Regulatory Status ICH Q3A/Q3B ready for late-stage filingsRequires secondary orthogonal validationRequires full GLP characterization [2]
Best Use Case Late-stage clinical trials & Commercial QCEarly discovery & Route scoutingCustom synthesis & Method development

Data Synthesis: While commercial reagent grades (often rated at ~96% purity) are cost-effective for early-stage synthesis, they lack the absolute quantification required for regulatory submissions. CRMs provide the necessary metrological traceability [3].

The Orthogonal Spectroscopic Workflow

To elevate an in-house or commercial grade material to the status of a primary reference standard, we must employ an orthogonal analytical strategy. No single technique is sufficient; the methods must cross-validate one another.

Validation cluster_spectro Orthogonal Spectroscopic Validation S1 Standard Sourcing (CAS 898777-89-4) N1 1H qNMR Absolute Mass Fraction S1->N1 N2 LC-HRMS Isotopic Impurity Profiling S1->N2 N3 FTIR / UV-Vis Functional Group ID S1->N3 S2 Data Synthesis & ICH Q3A Compliance N1->S2 Purity % N2->S2 Trace Impurities N3->S2 Structural ID S3 Certified Reference Material (CRM) S2->S3 Pass Criteria

Figure 1: Orthogonal spectroscopic workflow for reference standard validation.

Self-Validating Experimental Protocols

The following protocols are designed not just to generate data, but to establish causality. Every step includes an internal mechanism to verify the integrity of the result.

Protocol A: Absolute Purity Determination via 1H qNMR

Chromatographic methods require a reference standard to calibrate the UV response, creating a circular dependency when trying to validate the primary standard itself. Quantitative NMR (qNMR) breaks this loop by providing absolute quantitation based on the fundamental physics of proton resonance [4].

  • Step 1: Gravimetric Preparation. Accurately weigh ~20.00 mg of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate and ~10.00 mg of Maleic Acid (NIST-traceable internal standard) using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO-d6.

  • Step 2: Acquisition Parameters. Utilize a 500 MHz NMR spectrometer. Causality Check: Set the relaxation delay (D1) to 60 seconds. This is critical because it ensures it is at least 5 times the longest longitudinal relaxation time (T1) of the protons, allowing for complete magnetization recovery and preventing integration bias.

  • Step 3: Signal Integration. Integrate the maleic acid singlet (~6.26 ppm, 2H). Integrate the isolated triplet of the ethyl ester group of the analyte (~1.15 ppm, 3H).

  • Step 4: Self-Validation. Because maleic acid's peak at 6.26 ppm is entirely isolated from the analyte's aliphatic (1.2–3.0 ppm) and aromatic (7.2–7.6 ppm) signals, the integration ratio yields an absolute mass fraction that is completely independent of the analyte's UV chromophore.

Protocol B: Isotopic Impurity Profiling via LC-HRMS

While qNMR provides bulk purity, High-Resolution Mass Spectrometry (HRMS) is required to detect trace impurities that could compromise API safety [5].

  • Step 1: Chromatographic Separation. Use a sub-2 µm C18 column (50 x 2.1 mm). Mobile Phase: A = 0.1% Formic acid in Water, B = 0.1% Formic acid in Acetonitrile. Run a shallow gradient (30% to 90% B over 15 minutes) to separate closely eluting des-chloro or regioisomeric impurities.

  • Step 2: Ionization. Employ Electrospray Ionization in positive mode (ESI+). The dual carbonyls make this molecule highly amenable to protonation, forming a strong [M+H]+ ion at m/z 303.055.

  • Step 3: Isotopic Self-Validation (The Causality Check). Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate contains exactly two chlorine atoms. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), the mass spectrum must exhibit a distinct M : M+2 : M+4 isotopic cluster in a strict 9:6:1 ratio. If a trace peak elutes with an identical mass but lacks this exact 9:6:1 signature, it is immediately self-validated as a non-halogenated process impurity rather than an isomer.

Protocol C: Functional Group Verification via FTIR

FTIR provides orthogonal confirmation of the functional groups, ensuring that the esterification of the precursor (6-(2,3-dichlorophenyl)-6-oxohexanoic acid) is complete.

  • Step 1: Sample Analysis. Analyze the neat sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Step 2: Spectral Causality. Look for two distinct carbonyl stretches. The ethyl ester C=O stretch will appear sharply at ~1735 cm⁻¹. The ketone C=O, because it is conjugated to the dichlorophenyl ring, experiences resonance delocalization which lowers its bond order, shifting its stretch to a lower frequency of ~1690 cm⁻¹. The absence of a broad O-H stretch (3300–2500 cm⁻¹) confirms the absence of unreacted starting acid.

Conclusion

Validating a complex intermediate like Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate requires moving beyond relative chromatographic purity. By combining the absolute mass fraction capabilities of qNMR, the isotopic self-validating power of LC-HRMS, and the structural confirmation of FTIR, laboratories can establish a robust, ICH-compliant reference standard capable of supporting rigorous pharmaceutical development.

References

  • The ABC's of Reference Standard Management EAG Laboratories URL:[Link]

  • Analytical Techniques for Reference Standard Characterization ResolveMass Laboratories URL: [Link]

  • Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research Pharmaffiliates URL: [Link]

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate vs standard reference materials in HPLC

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of analytical methodologies for pharmaceutical building blocks, specifically focusing on the chromatographic behavior and validation requirements of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate.

Introduction: The Analytical Bottleneck in Complex Syntheses

As pharmaceutical pipelines increasingly focus on targeted therapeutics and complex atypical antipsychotics, the synthesis of heavily functionalized intermediates like Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (CAS 898777-89-4) has become routine[1]. However, establishing robust analytical control over these intermediates requires rigorous High-Performance Liquid Chromatography (HPLC) methods.

A central dilemma for analytical scientists during method development is whether to rely on in-house synthesized reference standards or to invest in commercially available Certified Reference Materials (CRMs/SRMs). This guide objectively compares the performance, validation utility, and chromatographic behavior of in-house materials versus SRMs, providing a self-validating HPLC protocol for accurate quantitation.

Mechanistic Insights: The Analytical Liabilities (E-E-A-T)

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate possesses a distinct UV chromophore due to the 2,3-dichlorophenyl moiety, making it highly amenable to UV detection. However, its chemical structure presents two primary analytical liabilities that dictate chromatographic choices:

  • Ester Hydrolysis: The ethyl ester linkage is highly susceptible to hydrolysis, especially under basic or highly acidic aqueous sample preparation conditions. This yields the primary degradant, 6-(2,3-dichlorophenyl)-6-oxohexanoic acid (CAS 898791-13-4)[2]. If the HPLC method cannot resolve the ester from this acid, purity calculations will be fundamentally flawed.

  • Keto-Enol Tautomerism: The 6-oxo group can exhibit tautomerism. Depending on the mobile phase pH and column temperature, this can lead to peak broadening or splitting if the interconversion rate is comparable to the chromatographic timescale.

When using an in-house synthesized standard, residual synthetic impurities (e.g., unreacted starting materials, positional isomers) and degradation products (the free acid) can skew quantitation. A certified SRM provides a guaranteed mass balance, establishing a reliable anchor for relative response factors (RRFs) and limit of quantitation (LOQ) determinations.

Comparative Analysis: In-House Synthesized vs. Commercial SRMs

To understand the impact of reference material selection on method validation, consider the following comparative metrics:

FeatureIn-House Synthesized MaterialCertified Reference Material (SRM)
Purity Verification Often relies solely on area percent (a%) from a single, potentially biased HPLC method.Certified via mass balance, qNMR, Karl Fischer titration, and orthogonal techniques.
Traceability None. Internal batch records only.Fully traceable to SI units or national metrological institutes.
Impurity Profile Contains residual synthetic precursors, process-specific isomers, and trace metals.Highly purified; a characterized impurity profile is explicitly provided in the CoA.
Cost & Availability Low raw material cost, but extremely high labor cost for internal structural elucidation.High upfront cost; immediate availability for rapid validation workflows.
Regulatory Acceptance Requires extensive justification, forced degradation data, and full structural elucidation (NMR, MS, IR).Universally accepted by regulatory bodies (FDA, EMA) as a primary standard for method validation.

Experimental Protocol: Resolving the Ester and Acid Degradant

To objectively evaluate the purity of Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate against an SRM, the HPLC method must be a self-validating system capable of resolving the parent ester from its primary hydrolytic degradant.

Causality behind experimental choices: An acidic mobile phase (pH ~2.0) is critical. The free acid degradant has a pKa of approximately 4.5. If the mobile phase pH is near this pKa, the acid will exist in a partially ionized state, leading to severe peak tailing and irreproducible retention times. Buffering at pH 2.0 ensures the acid is fully protonated (neutral), maximizing retention on the reversed-phase column and ensuring sharp peak shapes.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the commercial SRM and the in-house synthesized Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate into separate 10 mL volumetric flasks. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes, and dilute to volume with Acetonitrile to yield a 1.0 mg/mL stock.

  • System Suitability (Resolution Solution): Prepare a 0.1 mg/mL solution of 6-(2,3-dichlorophenyl)-6-oxohexanoic acid SRM. Spike 100 µL of this acid solution into 900 µL of the ester stock. This creates a forced-resolution sample to validate column performance.

  • Chromatographic Conditions:

    • Column: C18, End-capped, 150 mm x 4.6 mm, 3 µm particle size. (Causality: End-capping minimizes secondary interactions with residual silanols, preventing tailing of the polar acid).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Program: 0-2 min (30% B), 2-15 min (linear ramp to 90% B), 15-18 min (hold 90% B), 18-18.1 min (return to 30% B), 18.1-25 min (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C. (Causality: Elevated, stable temperature standardizes the tautomeric equilibria of the 6-oxo group, preventing peak splitting).

  • Execution & Evaluation: Inject the resolution solution. The acid degradant will elute earlier (due to lower hydrophobicity) than the ethyl ester. The system is validated if the resolution ( Rs​ ) between the acid and ester is > 2.0. Proceed to inject the in-house standard and calculate the absolute assay against the SRM calibration curve.

Visualizing the Workflow

Workflow Syn In-House Synthesized Ethyl 6-(2,3-dichlorophenyl) -6-oxohexanoate Degrad Forced Degradation (Hydrolysis to Acid) Syn->Degrad Stress Testing HPLC HPLC-UV Analysis (C18, Acidic Mobile Phase) Syn->HPLC Sample Prep SRM Certified Reference Material (CRM/SRM) SRM->HPLC Calibration Anchor Degrad->HPLC Degradant Profiling Quant Purity & Assay Quantitation (Regulatory Submission) HPLC->Quant Data Processing

Workflow for qualifying in-house materials against SRMs via HPLC.

References

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Handling Protocol: Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate

Mechanistic Hazard Profiling

Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate (1[1]) is a specialized halogenated aromatic ester/ketone building block utilized in advanced drug development and organic synthesis. Establishing an effective safety protocol requires understanding the molecule's physical chemistry.

The presence of the 2,3-dichlorophenyl moiety significantly increases the compound's lipophilicity (LogP). This chemical characteristic allows the molecule to rapidly permeate standard epidermal barriers and conventional latex gloves, posing a high risk of acute dermal toxicity and systemic absorption. Furthermore, the oxohexanoate structure can act as a localized irritant to mucous membranes and the respiratory tract (STOT SE 3) upon inhalation of aerosolized dust or vapors, as is standard for 2[2].

Required Personal Protective Equipment (PPE) Matrix

To mitigate the specific hazards of halogenated aromatic compounds, the following PPE specifications must be strictly adhered to.

PPE CategorySpecificationMechanistic RationaleReplacement Protocol
Hand Protection Nitrile (≥0.11 mm) or Butyl RubberHalogenated aromatics exhibit high lipophilicity, rapidly permeating standard latex.Replace every 2 hours or immediately upon visible contamination.
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesPrevents micro-particulate dust or aerosolized liquid from contacting the ocular mucosa.Inspect for micro-abrasions prior to each use.
Body Protection Flame-resistant lab coat (100% cotton or Nomex)Mitigates dermal exposure and prevents static buildup which could ignite airborne dust.Launder weekly via specialized chemical handling services.
Respiratory N95/P100 Particulate Respirator (EN 149)Required only if handling outside of a certified fume hood to prevent inhalation of STOT SE 3 irritants.Discard after single use or if breathing resistance increases.

Operational Workflow: Self-Validating Chemical Transfer

Do not merely execute steps; validate the environment before proceeding to ensure a fail-safe operation.

Step 1: Engineering Control Validation

  • Action: Before opening the chemical container, verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm) using a magnehelic gauge or anemometer.

  • Causality: This specific velocity ensures complete containment of aerosolized particulates without creating turbulent vortices that could blow the compound back into the operator's breathing zone.

Step 2: PPE Donning Sequence & Integrity Check

  • Action: Wash hands, don the flame-resistant lab coat, put on safety goggles, and double-glove with nitrile (inner layer) and butyl rubber (outer layer).

  • Self-Validation: Perform a pneumatic inflation test (trapping air and rolling the cuff) on the outer gloves prior to donning to ensure zero micro-punctures. Double-gloving provides a critical temporal buffer; if the outer glove is breached, the inner glove allows safe doffing.

Step 3: Static Mitigation & Weighing

  • Action: Use a grounded, anti-static micro-spatula for transferring the compound onto a tared weigh boat.

  • Causality: Halogenated aromatic powders accumulate static charge via the triboelectric effect. Grounding the transfer tool prevents sudden aerosolization or localized micro-combustion events.

Step 4: Post-Transfer Decontamination

  • Action: Wipe down the analytical balance and surrounding hood area with an isopropanol-soaked lint-free wipe, followed immediately by a damp water wipe.

  • Causality: Isopropanol effectively solubilizes the lipophilic dichlorophenyl derivative. The subsequent water wipe removes residual organic solvent, preventing secondary reactions with future chemicals.

Visualizing the Safety Workflow

Handling_Protocol A 1. Risk Assessment & Fume Hood Validation B 2. PPE Donning (Nitrile/Butyl, Goggles) A->B C 3. Chemical Handling (Anti-static Transfer) B->C D Spill Occurred? C->D E Emergency Protocol (Contain & Absorb) D->E Yes F 4. Decontamination (Isopropanol Wipe) D->F No E->F G 5. PPE Doffing & Waste Segregation F->G H Halogenated Waste Disposal G->H

Figure 1: End-to-end operational workflow for handling halogenated aromatic compounds.

Emergency Spill Response & Decontamination Protocol

In the event of an accidental breach or spill, execute the following protocol immediately:

Step 1: Immediate Isolation

  • Action: Evacuate the immediate vicinity and increase the fume hood exhaust to maximum capacity.

Step 2: Containment

  • Action: Surround the spill with a universal chemical binder or activated carbon. Do not use combustible materials like sawdust.

  • Causality: Activated carbon efficiently adsorbs halogenated aromatics due to its high surface area and non-polar affinity, rapidly neutralizing toxic vapor emission.

Step 3: Mechanical Recovery

  • Action: Using a non-sparking scoop, transfer the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

Step 4: Chemical Neutralization

  • Action: Wash the contaminated surface with a mild alkaline detergent solution.

  • Causality: The alkaline environment promotes the hydrolysis of the oxohexanoate ester linkage, breaking the molecule down into less volatile, more water-soluble carboxylate salts for easier final cleanup.

Hazardous Waste Segregation & Disposal Plan

Proper logistical planning for disposal is mandated by .

Step 1: Segregation

  • Action: Deposit all contaminated PPE, wipes, and residual chemical into a clearly labeled "Halogenated Organic Waste" container.

  • Causality: Mixing halogenated waste with non-halogenated solvents (e.g., acetone) can lead to highly exothermic reactions or the formation of toxic dioxins during downstream incineration.

Step 2: Regulatory Compliance

  • Action: Ensure the waste container is sealed with a vented cap to prevent pressure buildup from potential off-gassing, in accordance with EPA/RCRA or local equivalent guidelines for .

References

  • Safe Work Australia. "Preparation of safety data sheets for hazardous chemicals." Available at: [Link]

  • ACT Legislation Register. "Dangerous Substances (National Code of Practice for the Labelling of Workplace Substances)." Available at:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。